Cddo-tfea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h14-15,20,22,24H,8-13,16,18H2,1-7H3,(H,38,41)/t20-,22-,24-,29-,30+,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRASLQCAYTTEB-KPOXMGGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to CDDO-TFEA: Structure, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide (CDDO-TFEA), a synthetic triterpenoid with significant therapeutic potential. This document details its chemical structure, synthesis, and multifaceted mechanism of action, focusing on its role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway through a dual-inhibition mechanism. We present a compilation of its biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.
Chemical Structure and Synthesis
This compound is a synthetic derivative of the oleanane triterpenoid, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO). The introduction of a trifluoroethylamide group at the C-28 position enhances its pharmacological properties, including its ability to cross the blood-brain barrier.
Chemical Name: 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide
Molecular Formula: C₃₃H₄₃F₃N₂O₃
Molecular Weight: 572.7 g/mol
The synthesis of this compound is achieved through the condensation of CDDO acid chloride with 2,2,2-trifluoroethylamine[1]. The purity of the final compound is typically assessed by Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to be greater than 95%[1].
Mechanism of Action: Dual Inhibition of KEAP1 and BACH1
The primary mechanism of action of this compound is the potent activation of the Nrf2/Antioxidant Response Element (ARE) signaling pathway[2]. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.
This compound, like other CDDO derivatives, is a Michael acceptor and is thought to react with specific cysteine residues on KEAP1. This modification disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of a wide array of cytoprotective genes.
A key feature that distinguishes this compound and its methylated counterpart, CDDO-Me, from the parent compound CDDO is its ability to also inhibit BTB and CNC homology 1 (BACH1)[3][4]. BACH1 is a transcriptional repressor that competes with Nrf2 for binding to AREs, particularly in the promoter of Heme Oxygenase 1 (HMOX1). By promoting the nuclear exclusion of BACH1, this compound removes this repressive signal, leading to a much more robust induction of HMOX1 compared to compounds that only target KEAP1. This dual inhibitory activity on both KEAP1 and BACH1 makes this compound an exceptionally potent activator of the Nrf2-mediated antioxidant response.
Signaling Pathway Diagram
Caption: this compound's dual inhibition of KEAP1 and BACH1.
Quantitative Data
This compound has demonstrated potent biological activity in a variety of in vitro models. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| Neuroblastoma cells | Neuroblastoma | 85-170 | Apoptosis/Colony Formation | --INVALID-LINK-- |
| Ewing's sarcoma cells | Ewing's Sarcoma | 85-170 | Apoptosis/Colony Formation | --INVALID-LINK-- |
| GBM8401 | Glioblastoma Multiforme | Not specified | Cell Viability | [Tsai et al., 2021] |
Table 2: Dose-Dependent Effects of this compound on Gene Expression
| Cell Line | Gene | Treatment Concentration (nM) | Fold Induction | Time Point | Reference |
| Wild-type MEFs | Nrf2-dependent genes | 1, 10, 100, 300 | Dose-dependent reduction of ROS | Overnight | [Neymotin et al., 2011] |
| NSC-34 (G93A SOD1) | Nrf2, NQO-1, HO-1, Glutathione reductase | 300 | Upregulation | Not specified | [Neymotin et al., 2011] |
| HaCaT | HMOX1 | 100 | Potent induction | 16h | [Casares et al., 2022] |
| HaCaT | AKR1B10 | 100 | Similar to CDDO | 16h | [Casares et al., 2022] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to characterize the activity of this compound.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma (e.g., SH-SY5Y), Ewing's sarcoma, glioblastoma (e.g., GBM8401), and keratinocyte (e.g., HaCaT) cell lines are commonly used.
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: this compound is typically dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. Control cells are treated with an equivalent volume of the vehicle (e.g., DMSO).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of Nrf2 target genes such as HMOX1 and NQO1.
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., Omniscript RT Kit, Qiagen) with oligo(dT) primers.
-
qRT-PCR: The relative expression of target genes is quantified using a real-time PCR system with a SYBR Green or TaqMan-based assay. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or HPRT1). The comparative Ct (ΔΔCt) method is commonly used to calculate the fold change in gene expression.
Western Blotting for Protein Expression and Translocation
Western blotting is employed to assess the protein levels of Nrf2, BACH1, and downstream targets like HO-1 and NQO1, as well as to determine the nuclear translocation of Nrf2 and BACH1.
-
Protein Extraction:
-
Whole-cell lysates: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Nuclear and Cytoplasmic Fractions: Subcellular fractionation is performed using a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents, Thermo Fisher Scientific) to separate nuclear and cytoplasmic proteins.
-
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-Nrf2, anti-BACH1, anti-HO-1, anti-NQO1, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-tubulin for cytoplasmic/whole-cell lysate). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying this compound.
Conclusion
This compound is a promising synthetic triterpenoid with a unique dual-inhibitory mechanism of action that potently activates the Nrf2 signaling pathway. Its ability to inhibit both KEAP1 and BACH1 results in a robust antioxidant and anti-inflammatory response. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in a range of diseases, including cancer and neurodegenerative disorders. Continued investigation into its efficacy and safety in preclinical and clinical settings is warranted to fully elucidate its therapeutic potential.
References
- 1. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
The Role of CDDO-TFEA in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide (CDDO-TFEA), a synthetic triterpenoid with potent anti-inflammatory and antioxidant properties. This document details its core mechanism of action, focusing on its dual role as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and an inhibitor of the transcriptional repressor BACH1. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development who are interested in the therapeutic potential of this compound in combating oxidative stress-related diseases.
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological feature in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] The transcription factor Nrf2 is a master regulator of the endogenous antioxidant response, orchestrating the expression of a wide array of cytoprotective genes.[1] this compound, a derivative of the synthetic oleanane triterpenoid CDDO, has emerged as a promising therapeutic candidate due to its potent ability to activate the Nrf2 signaling pathway.[1][2] Notably, this compound and its analog, CDDO-Me (Bardoxolone methyl), exhibit a superior therapeutic profile compared to the parent compound, CDDO.[3] This enhanced activity is attributed to their dual mechanism of action: not only do they activate Nrf2 by inhibiting its primary negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), but they also inhibit BACH1, a transcriptional repressor of key antioxidant genes like heme oxygenase-1 (HMOX1). This technical guide will delve into the molecular intricacies of this compound's action, present the quantitative evidence of its efficacy, and provide detailed methodologies for its study.
Mechanism of Action: Dual Inhibition of KEAP1 and BACH1
The primary mechanism by which this compound combats oxidative stress is through the robust activation of the Nrf2 pathway. This is achieved through a sophisticated dual-inhibitory action.
KEAP1 Inhibition and Nrf2 Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, as an electrophilic molecule, is thought to react with specific cysteine residues on KEAP1, inducing a conformational change that disrupts the KEAP1-Nrf2 interaction. This leads to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
BACH1 Inhibition and Enhanced HMOX1 Expression
A key feature that distinguishes this compound and CDDO-Me from CDDO is their ability to inhibit BACH1. BACH1 is a transcriptional repressor that competes with Nrf2 for binding to the ARE of certain genes, most notably HMOX1. By inhibiting BACH1, this compound removes this repressive signal, leading to a more potent and sustained induction of HMOX1, a critical enzyme with powerful antioxidant and anti-inflammatory functions. Studies have shown that this compound reduces the nuclear levels of BACH1, thereby promoting its cytoplasmic accumulation and preventing its repressive actions in the nucleus. This dual inhibition of both a negative regulator of Nrf2 (KEAP1) and a direct repressor of a key Nrf2 target gene (BACH1) explains the enhanced potency of this compound in inducing the antioxidant response.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from various preclinical studies, demonstrating the efficacy of this compound and its analogs in activating the Nrf2 pathway and mitigating oxidative stress.
Table 1: Induction of Nrf2 Target Gene Expression by this compound and its Analogs
| Compound | Cell Line/Tissue | Concentration/Dose | Target Gene | Fold Induction (mRNA) | Citation |
| This compound | HaCaT cells | 100 nM | HMOX1 | > CDDO | |
| This compound | HaCaT cells | 100 nM | AKR1B10 | Similar to CDDO | |
| Omaveloxolone | Monkey Liver | 100 mg/kg/day | NQO1 | ~4 | |
| Omaveloxolone | Monkey Liver | 100 mg/kg/day | GSR | ~2.5 | |
| Omaveloxolone | Monkey Liver | 100 mg/kg/day | AKR1C1 | ~10 | |
| Omaveloxolone | Monkey Lung | 100 mg/kg/day | NQO1 | ~3 | |
| Omaveloxolone | Monkey Lung | 100 mg/kg/day | SRXN1 | ~2.5 | |
| Omaveloxolone | Monkey Lung | 100 mg/kg/day | TXNRD1 | ~2 | |
| CDDO-Im | Human PBMCs | 20 nM | NQO1 | ~15 | |
| CDDO-Im | Human PBMCs | 20 nM | GCLM | ~8 | |
| CDDO-Im | Human PBMCs | 20 nM | HO-1 | ~10 | |
| CDDO-Im | Human PBMCs | 20 nM | GCLC | ~6 | |
| CDDO-Me | WT BMDMs | 100 nM | NQO1 | Significantly higher than control | |
| CDDO-Me | WT BMDMs | 100 nM | HMOX-1 | Significantly higher than control |
Table 2: Effects of this compound and its Analogs on Protein Levels and Oxidative Stress Markers
| Compound | Cell Line/Model | Concentration/Dose | Effect | Measurement | Citation |
| This compound | HaCaT cells | 100 nM | Reduced nuclear BACH1 protein | Western Blot | |
| This compound | A549 cells | 100 nM | Reduced nuclear BACH1 protein | Western Blot | |
| CDDO-Me | HaCaT cells | 100 nM | Reduced nuclear BACH1 protein | Western Blot | |
| CDDO-Im | Human PBMCs | 20-50 nM | 4-5 fold increase in nuclear Nrf2 protein | Western Blot | |
| CDDO-Me | RAW 264.7 macrophages | 25 nM | Increased Nrf2 and HO-1 protein | Western Blot | |
| CDDO-EA | Huntington's disease mouse model | 200 mg/kg diet | Reduced oxidative damage | Immunohistochemistry (8-OHdG, MDA, 3-NT) | |
| This compound | Huntington's disease mouse model | 200 mg/kg diet | Reduced oxidative damage | Immunohistochemistry (8-OHdG, MDA, 3-NT) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot Analysis for Nrf2, BACH1, and HO-1
This protocol is a composite based on methodologies reported in studies investigating this compound and its analogs.
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound or vehicle control for the desired time.
-
For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit following the manufacturer's instructions.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto a 4-20% Tris-glycine gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Anti-Nrf2 (1:1000)
-
Anti-BACH1 (1:1000)
-
Anti-HO-1 (1:1000)
-
Anti-Lamin B1 (nuclear marker, 1:1000)
-
Anti-β-actin or α-tubulin (cytoplasmic/loading control, 1:5000)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This protocol is adapted from studies measuring gene expression changes induced by CDDO derivatives.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells or tissues with this compound or vehicle control.
-
Isolate total RNA using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamer primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., HMOX1, NQO1, GCLC, GCLM, GST) and a housekeeping gene (e.g., GAPDH, ACTB, HPRT1), and a SYBR Green or TaqMan master mix.
-
Example Primer Sequences (Human):
-
HMOX1 Fwd: 5'-AAGACTGCGTTCCTGCTCAAC-3', Rev: 5'-AAAGCCCTACAGCAACTGTCG-3'
-
NQO1 Fwd: 5'-AGAGCCCTGATTGTACTGTGG-3', Rev: 5'-GATGACTCGGAAGGCTTTTCA-3'
-
GCLC Fwd: 5'-AGCTGGAGCAGATCAAAGGC-3', Rev: 5'-ATCACGTAGAAGACGGCATCC-3'
-
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control group.
-
Malondialdehyde (MDA) Assay for Lipid Peroxidation
This protocol is based on the thiobarbituric acid reactive substances (TBARS) method.
-
Sample Preparation:
-
Homogenize tissue samples in cold buffer (e.g., 1.15% KCl or PBS).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
TBARS Reaction:
-
To a known volume of supernatant, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid or phosphoric acid).
-
Incubate the mixture at 90-100°C for a defined period (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
-
Data Normalization:
-
Express the MDA levels as nmol/mg of protein.
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Signaling pathway of this compound in activating the Nrf2 response.
Figure 2: Experimental workflow for Western Blot analysis.
Figure 3: Logical relationship of this compound's action on oxidative stress.
Conclusion
This compound represents a significant advancement in the development of Nrf2-activating compounds for the treatment of oxidative stress-related diseases. Its dual mechanism of action, involving the inhibition of both KEAP1 and BACH1, results in a more potent and comprehensive activation of the endogenous antioxidant defense system. The quantitative data from preclinical studies strongly support its efficacy in upregulating key cytoprotective genes and reducing markers of oxidative damage. The experimental protocols provided in this guide offer a practical framework for researchers to further investigate the therapeutic potential of this compound and similar molecules. As research continues, this compound holds considerable promise as a next-generation therapeutic agent for a wide range of debilitating diseases underpinned by oxidative stress.
References
- 1. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
CDDO-TFEA in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide (CDDO-TFEA), also known as RTA 404, is a synthetic triterpenoid derivative of oleanolic acid that has emerged as a promising agent in cancer research. Its multifaceted mechanism of action, primarily centered on the activation of the Nrf2 pathway and inhibition of pro-inflammatory signaling, positions it as a compelling candidate for therapeutic development. This document provides an in-depth technical overview of this compound, summarizing key quantitative data, detailing its impact on critical signaling pathways, and outlining methodologies for its experimental evaluation.
Core Mechanisms of Action
This compound exerts its anticancer effects through several interconnected pathways. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[1][2][3] Concurrently, it has been identified as a dual inhibitor of Kelch-like ECH-associated protein 1 (KEAP1) and BTB and CNC homology 1 (BACH1), which leads to enhanced Nrf2 activity and subsequent induction of antioxidant and cytoprotective genes.[4][5] Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells and to inhibit the pro-inflammatory NF-κB signaling pathway.
Quantitative Data: In Vitro Efficacy
The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in the nanomolar range for several cancer types.
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| Neuroblastoma Cell Lines | Neuroblastoma | Colony Formation / DNA Synthesis | 85 - 170 | |
| SK-N-AS | Neuroblastoma | Not Specified | < 150 | |
| TC106 | Neuroblastoma | Not Specified | < 200 | |
| GBM8401 | Glioblastoma | Cell Viability | Not explicitly stated, but effective at inducing apoptosis and cell cycle arrest. | |
| U87MG | Glioblastoma | Cell Viability | Effective in a dose-dependent manner (1-8 µM for a related compound, CDDO-dhTFEA). |
Signaling Pathways Modulated by this compound
Nrf2/KEAP1/BACH1 Pathway Activation
This compound's primary mechanism involves the modulation of the Nrf2 pathway. It acts as a dual inhibitor of KEAP1 and BACH1. KEAP1 is a negative regulator of Nrf2, targeting it for ubiquitination and proteasomal degradation. BACH1 is a transcriptional repressor of Nrf2 target genes like heme oxygenase 1 (HMOX1). By inhibiting both, this compound leads to the nuclear translocation of Nrf2, its binding to the Antioxidant Response Element (ARE), and the subsequent transcription of a suite of cytoprotective genes.
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in various cancer cells. This process involves a reduction in the mitochondrial membrane potential and the activation of caspases, such as caspase-3 and caspase-8. In some contexts, this is preceded by the conformational activation and mitochondrial translocation of the pro-apoptotic protein Bax.
Cell Cycle Arrest
Treatment with this compound leads to cell cycle arrest, predominantly at the G2/M phase, in cancer cells like glioblastoma. This is associated with the inhibition of cyclin B1 and CDK1 expression and the promotion of checkpoint kinases CHK1 and p-CHK2. In neuroblastoma cells, this compound causes a significant depletion of the S-phase, indicating a block in DNA synthesis.
Inhibition of NF-κB Pathway
CDDO derivatives have been shown to inhibit the NF-κB signaling pathway. This is achieved through the direct inhibition of IκB kinase β (IKKβ), which prevents the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Nrf2 Activation
This protocol outlines the steps to detect the nuclear translocation of Nrf2 following this compound treatment.
-
Cell Treatment: Treat cultured cells with this compound (e.g., 100 nM) for a specified time course (e.g., 0, 2, 4, 6 hours).
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit or standard laboratory protocols.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Use Lamin B1 as a nuclear loading control and β-actin or Tubulin as a cytoplasmic loading control.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative increase in nuclear Nrf2 levels.
Flow Cytometry for Cell Cycle Analysis
This protocol describes how to analyze the effect of this compound on the cell cycle distribution.
-
Cell Seeding and Treatment: Plate cells and treat with this compound (e.g., 200 nM) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent, multi-targeted agent with significant potential in oncology. Its ability to simultaneously activate the Nrf2-mediated antioxidant response while inducing apoptosis, cell cycle arrest, and inhibiting pro-inflammatory pathways in cancer cells underscores its therapeutic promise. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for further research and development of this compound as a novel anticancer therapeutic.
References
- 1. Induction of Mitosis Delay and Apoptosis by this compound in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Mitosis Delay and Apoptosis by this compound in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Methodological & Application
Application Notes and Protocols for CDDO-TFEA in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide (CDDO-TFEA), also known as RTA 404, is a synthetic triterpenoid derivative of oleanolic acid. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[1] Furthermore, this compound has been identified as a dual inhibitor of Kelch-like ECH-associated protein 1 (KEAP1) and BTB and CNC homology 1 (BACH1), which further enhances the expression of antioxidant genes like heme oxygenase 1 (HMOX1).[2][3] These mechanisms of action make this compound a compound of significant interest for investigating therapeutic strategies in diseases with underlying oxidative stress and inflammation, such as neurodegenerative diseases, cancer, and inflammatory disorders.
This document provides detailed application notes and protocols for the in vitro use of this compound in cell culture experiments.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the effective concentrations of this compound used in various in vitro assays. It is important to note that the optimal concentration of this compound can vary depending on the cell line, assay duration, and specific endpoint being measured. Therefore, it is recommended to perform a dose-response curve for each new cell line and experiment.
| Cell Line | Assay Type | Effective Concentration | Duration | Notes |
| HaCaT (Human Keratinocytes) | Cell Viability (Alamar Blue) | Not specified, tested up to 10µM | 48 hours | A dose-response curve should be performed to determine the IC50. |
| A549 (Human Lung Carcinoma) | Cell Viability (Alamar Blue) | Not specified, tested up to 10µM | 48 hours | A dose-response curve should be performed to determine the IC50. |
| H1299 (Human Non-Small Cell Lung Cancer) | Cell Viability (Alamar Blue) | Not specified, tested up to 10µM | 48 hours | A dose-response curve should be performed to determine the IC50. |
| A549 | BACH1 Inhibition (Western Blot) | 100 nM | 6 hours | Reduced nuclear BACH1 levels. |
| HaCaT | Nrf2/BACH1 Pathway (qPCR, Western Blot) | 100 nM | 1-16 hours | Induced HMOX1 and AKR1B10 mRNA; reduced nuclear BACH1. |
| HK2 (Human Kidney Proximal Tubule) | Nrf2/BACH1 Pathway (qPCR) | 100 nM | 16 hours | Potent inducer of HMOX1 mRNA. |
| NSC-34 (Mouse Motor Neuron-like) | Nrf2 Activation (Western Blot) | 300 nM | Not specified | Increased Nrf2 expression. |
| Mouse Embryonic Fibroblasts | ROS Reduction | 1-300 nM | Overnight pre-treatment | Dose-dependent reduction of tBHP-induced ROS. |
| RAW 264.7 (Mouse Macrophages) | Anti-inflammatory (LPS-induced TNF-α) | 500 nM (for CDDO-EA) | 1 hour pre-treatment | Substantially blocked LPS-induced TNF-α production. A similar concentration range is recommended for this compound. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for in vitro experiments.
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Anti-inflammatory Assay (LPS-induced TNF-α production in Macrophages)
This protocol is adapted from studies on related CDDO compounds and is suitable for cell lines such as RAW 264.7.
Materials:
-
This compound (stock solution in DMSO)
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
ELISA kit for mouse TNF-α
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment with this compound: Prepare dilutions of this compound in complete medium. Remove the existing medium and add 500 µL of the this compound dilutions or vehicle control. A concentration range of 100-1000 nM is a good starting point. Incubate for 1 hour.
-
LPS Stimulation: Prepare a solution of LPS in complete medium. Add the appropriate volume of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Measurement: Quantify the amount of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of TNF-α in the this compound-treated, LPS-stimulated wells to the vehicle-treated, LPS-stimulated wells to determine the inhibitory effect of this compound.
Nrf2 Nuclear Translocation by Immunofluorescence
This protocol provides a method to visualize the activation of the Nrf2 pathway.
Materials:
-
This compound (stock solution in DMSO)
-
Cells grown on glass coverslips in a 12- or 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and allow them to adhere overnight. Treat the cells with an effective concentration of this compound (e.g., 100-300 nM) or vehicle control for a predetermined time (e.g., 1-6 hours).
-
Fixation: Wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Nrf2 antibody in blocking buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto glass slides using mounting medium. Allow the mounting medium to solidify.
-
Microscopy: Visualize the cells using a fluorescence microscope. Nrf2 translocation is indicated by the co-localization of the Nrf2 signal (e.g., green fluorescence) with the DAPI signal (blue fluorescence) in the nucleus of this compound-treated cells compared to the predominantly cytoplasmic Nrf2 signal in control cells.
References
Dissolving CDDO-TFEA for Optimal Experimental Results: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of CDDO-TFEA (2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide), a synthetic triterpenoid and potent activator of the Nrf2 signaling pathway. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments.
Overview of this compound
This compound is a derivative of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) with enhanced blood-brain barrier permeability.[1][2] It is a key activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[3][4] Recent studies have also identified it as a dual inhibitor of KEAP1 and BACH1, which further enhances the expression of antioxidant genes like heme oxygenase 1 (HMOX1).[5] Its neuroprotective, anti-inflammatory, and anti-cancer properties make it a compound of significant interest in drug development.
Solubility and Storage
Proper storage and selection of an appropriate solvent are crucial for maintaining the stability and activity of this compound.
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized in the table below. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| Dimethyl Sulfoxide (DMSO) | 5 | ~8.73 |
| Dimethylformamide (DMF) | 5 | ~8.73 |
| Ethanol | 5 | ~8.73 |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | ~0.87 |
| 10% DMSO in Corn Oil | ≥ 0.83 | ≥ 1.45 |
Data sourced from references:
Storage Conditions
To ensure the long-term stability of this compound, follow these storage recommendations:
| Form | Storage Temperature | Shelf Life |
| Crystalline Solid | -20°C | ≥ 4 years |
| Stock Solution | -20°C | 1 month |
| Stock Solution | -80°C | 6 months |
Data sourced from references:
General Tip: Once a stock solution is prepared, it is advisable to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound solutions for common experimental applications.
Preparation of Stock Solutions for In Vitro Experiments
For cell-based assays, DMSO is the most common solvent for preparing a high-concentration stock solution.
Materials:
-
This compound (crystalline solid)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 5 mg/mL stock solution, add 200 µL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic bath or gentle warming to 37°C can be applied.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for In Vitro Experiments
Working solutions are prepared by diluting the stock solution in a cell culture medium.
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. This is essential to account for any effects of the solvent on the cells.
Preparation of Formulations for In Vivo Experiments
For animal studies, this compound is often administered orally, and a suitable vehicle is required.
Materials:
-
This compound
-
DMSO
-
Corn oil
-
Sterile tubes
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 8.3 mg/mL).
-
Add 1 part of the DMSO stock solution to 9 parts of corn oil.
-
Vortex thoroughly to create a uniform suspension. This formulation yields a solution with a concentration of at least 0.83 mg/mL.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Saline (0.9% NaCl)
-
Sterile tubes
Protocol:
-
Prepare an 8.3 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and mix until a clear solution is formed.
Visualizing Pathways and Workflows
This compound Signaling Pathway
This compound primarily acts by modulating the Keap1-Nrf2-BACH1 signaling axis. Under normal conditions, Keap1 targets Nrf2 for degradation. This compound inhibits Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective genes. Concurrently, this compound promotes the nuclear exclusion of BACH1, a repressor of Nrf2 target genes like HMOX1, further amplifying the antioxidant response.
References
Application Notes and Protocols for CDDO-TFEA Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide (CDDO-TFEA), also known as RTA 408 or Omaveloxolone, in various mouse models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound and its analogs in different mouse models as reported in the scientific literature.
Table 1: this compound (RTA 408) Dosage in Mouse Models
| Mouse Model | Disease/Condition | Dosage | Route of Administration | Treatment Duration | Key Findings |
| N171-82Q Transgenic | Huntington's Disease | 100, 200, and 400 mg/kg in diet | Oral (in diet) | Started at 30 days of age | Improved motor performance, increased survival, and rescued striatal atrophy.[1] |
| C57BL/6 | Radiation-Induced Dermatitis | 0.01%, 0.1%, and 1.0% topical solution | Topical | Once daily for up to 35 days | Dose-dependent reduction in dermatitis severity, reduced epidermal and collagen thickening, and alleviation of skin ulcers.[2][3] |
| BALB/c | Radiation-Induced Hematopoietic Syndrome | Not specified | Not specified | Not specified | Protects against radiation-induced damage. |
| db/db | Diabetic Cardiomyopathy | Not specified | Not specified | Not specified | Ameliorated cardiac dysfunction by activating Nrf2. |
| Institute of Cancer Research-derived glomerulonephritis (ICGN) | Proteinuria-Induced Tubular Damage | Not specified | Not specified | Not specified | Suppressed tubular epithelial cell damage. |
| C57BL/6 | Hepatic Ischemia-Reperfusion Injury | Not specified | Not specified | Not specified | Alleviated injury by reducing oxidative stress and inflammation. |
Table 2: Dosages of Other CDDO Analogs in Mouse Models
| Compound | Mouse Model | Disease/Condition | Dosage | Route of Administration | Treatment Duration | Key Findings |
| CDDO-ethyl amide (CDDO-EA) | N171-82Q Transgenic | Huntington's Disease | 100 and 200 mg/kg in diet | Oral (in diet) | Started at 30 days of age | Improved motor performance and increased survival.[1] |
| Bardoxolone Methyl (CDDO-Me) | High-Fat Diet-Induced | Obesity and Inflammation | Not specified | Not specified | Not specified | Prevented fat deposition and inflammation in brown adipose tissue. |
| dh404 | Zucker Diabetic Fatty (ZDF) Rats & STZ-induced Diabetic Rats | Type 1 & 2 Diabetes, Obesity | Not specified | Not specified | 1.5 months | Well-tolerated and exhibited efficacy in glucose control and lipid regulation. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
A. Dietary Formulation:
This protocol is based on studies investigating neurodegenerative diseases.[1]
-
Materials:
-
This compound powder
-
Standard laboratory mouse chow (e.g., Purina #5002)
-
A commercial diet formulation service or appropriate laboratory equipment for diet mixing.
-
-
Procedure:
-
Determine the desired final concentration of this compound in the diet (e.g., 100, 200, or 400 mg/kg of food).
-
Provide the calculated amount of this compound and the base diet to a commercial vendor for formulation to ensure homogeneous mixing and pelleting.
-
Alternatively, for in-house preparation, use a suitable blender to thoroughly mix the this compound powder with the powdered chow before pelleting.
-
Store the formulated diet in a cool, dry place, protected from light.
-
B. Topical Formulation:
This protocol is adapted from studies on radiation-induced dermatitis.
-
Materials:
-
This compound powder
-
Vehicle (e.g., sesame oil)
-
Vortex mixer or sonicator
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent if necessary, although direct suspension in the vehicle is common.
-
Create the desired final concentrations (e.g., 0.01%, 0.1%, or 1.0% w/v) by suspending the appropriate amount of this compound powder in the vehicle.
-
Use a vortex mixer or sonicator to ensure a uniform suspension of the compound.
-
Prepare fresh solutions regularly and store them protected from light.
-
Administration of this compound to Mice
A. Oral Administration via Medicated Diet:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Group Assignment: Randomly assign mice to control and treatment groups.
-
Diet Administration:
-
Provide the control group with the standard laboratory chow.
-
Provide the treatment groups with the chow containing the respective concentrations of this compound.
-
Ensure ad libitum access to the diet and water.
-
-
Monitoring: Monitor food consumption and body weight regularly to assess for any adverse effects and to calculate the approximate daily dose of this compound consumed.
B. Topical Administration:
-
Hair Removal: Gently shave the application area on the dorsum of the mice one day before the first application.
-
Application:
-
Apply a specific volume of the this compound suspension evenly to the shaved area using a micropipette or a similar device.
-
Ensure the solution is spread thinly and evenly over the target skin surface.
-
-
Frequency: Apply the treatment once daily or as required by the experimental design.
-
Observation: Observe the mice for any signs of skin irritation or adverse reactions at the application site.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. It also exhibits inhibitory effects on the pro-inflammatory NF-κB pathway and the transcriptional repressor BACH1.
Caption: this compound activates the Nrf2 pathway and inhibits BACH1 and NF-κB.
Experimental Workflow for a Typical In Vivo Study
The following diagram illustrates a typical workflow for a mouse study investigating the efficacy of this compound.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical application of the synthetic triterpenoid RTA 408 protects mice from radiation-induced dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
Application Notes and Protocols for In Vivo Administration of CDDO-TFEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDO-TFEA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide) is a synthetic triterpenoid derivative with potent anti-inflammatory and antioxidant properties. It is a strong activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. Additionally, recent studies have identified this compound as a dual inhibitor of Kelch-like ECH-associated protein 1 (KEAP1) and BTB and CNC homology 1 (BACH1).[1][2] This dual activity leads to a more robust induction of cytoprotective genes, including heme oxygenase 1 (HMOX1).[1][2] These mechanisms of action make this compound a promising therapeutic candidate for a range of conditions, including neurodegenerative diseases, autoimmune disorders, and cancer.[3]
This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical research settings, based on published studies.
Mechanism of Action: Nrf2 Activation and BACH1 Inhibition
This compound's primary mechanism of action involves the modulation of the Keap1-Nrf2 and BACH1 signaling pathways.
-
Nrf2 Activation: Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. This compound, as an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a wide array of antioxidant and cytoprotective proteins, such as NQO1, HO-1, and GSTs.
-
BACH1 Inhibition: BACH1 is a transcriptional repressor of ARE-containing genes, including HMOX1. This compound has been shown to promote the nuclear exclusion of BACH1, thereby relieving its repressive activity. This action is independent of Nrf2 and contributes to the potent induction of HMOX1 observed with this compound treatment.
The dual action of activating the transcriptional activator Nrf2 and inhibiting the transcriptional repressor BACH1 results in a powerful and sustained antioxidant and anti-inflammatory response.
Caption: this compound signaling pathway.
Data Presentation
The following tables summarize quantitative data from in vivo studies using dietary administration of this compound in the N171-82Q transgenic mouse model of Huntington's disease.
Table 1: Effect of Dietary this compound on Motor Performance in N171-82Q Mice
| Treatment Group (mg/kg diet) | Mean Latency to Fall (seconds) | % Improvement vs. Control |
| Control | ~20 | - |
| 100 | ~30 | ~50% |
| 200 | ~45 | ~125% |
| 400 | ~48 | ~140% |
Table 2: Effect of Dietary this compound on Survival in N171-82Q Mice
| Treatment Group (mg/kg diet) | Mean Lifespan (days) | % Increase in Lifespan |
| Control | 155 | - |
| 100 | 175 | 12.9% |
| 200 | 184 | 18.7% |
| 400 | 177 | 14.2% |
Table 3: Effect of Dietary this compound on Nrf2 Target Gene Expression in the Striatum of N171-82Q Mice
| Treatment Group (mg/kg diet) | Relative HO-1 mRNA Expression (Fold Change vs. Control) |
| Control | 1.0 |
| 200 | ~2.5 |
| 400 | ~2.0 |
Experimental Protocols
Protocol 1: Dietary Administration of this compound
This protocol is based on methodologies reported for chronic administration of this compound in mouse models of neurodegenerative diseases.
Materials:
-
This compound (powder)
-
Standard powdered rodent chow
-
Water (deionized or purified)
-
Scale (accurate to 0.001 g)
-
Mixing bowl and spatula
-
Pellet maker (optional) or drying oven
Procedure:
-
Dose Calculation: Determine the desired concentration of this compound in the diet (e.g., 100, 200, or 400 mg/kg). For a 1 kg batch of diet at a concentration of 200 mg/kg, you will need 200 mg of this compound and 999.8 g of powdered chow.
-
Preparation of Medicated Chow:
-
Weigh the required amount of this compound and powdered rodent chow.
-
In a fume hood, thoroughly mix the this compound powder with a small portion of the powdered chow to ensure even distribution.
-
Gradually add the remaining powdered chow to the mixture and continue mixing until a homogenous powder is achieved.
-
Slowly add a minimal amount of water to the powdered mixture while mixing to form a dough-like consistency. The amount of water will need to be optimized based on the chow and environmental conditions.
-
-
Pellet Formation and Drying:
-
Option A (Pellet Maker): If a pellet maker is available, feed the dough through the machine to form uniform pellets.
-
Option B (Manual Preparation): If a pellet maker is not available, the dough can be rolled out and cut into small, bite-sized pieces.
-
Place the pellets or pieces on a drying rack and allow them to air-dry in a biosafety cabinet or a low-temperature drying oven (e.g., 37°C) for 24-48 hours, or until they are hard and dry.
-
-
Storage: Store the medicated chow in airtight containers at 4°C, protected from light. The stability of triterpenoids in the diet should be considered, and it is recommended to prepare fresh batches regularly.
-
Administration: Provide the medicated chow to the animals ad libitum. Ensure that control animals receive a placebo diet prepared in the same manner but without the addition of this compound. Monitor food consumption to ensure adequate drug intake.
Caption: Workflow for dietary administration.
Protocol 2: Intraperitoneal (I.P.) Administration of this compound
This protocol is a representative procedure based on common practices for administering lipophilic compounds to mice via intraperitoneal injection and a study that utilized i.p. administration of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE).
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 ml) with 25-27 gauge needles
-
70% ethanol
Procedure:
-
Vehicle Preparation and Drug Dissolution:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to make a 10 mg/ml stock solution. Briefly vortex to ensure complete dissolution.
-
For injection, dilute the DMSO stock solution with sterile corn oil. A common final concentration of DMSO in the vehicle is 5-10%. For a final DMSO concentration of 10%, mix 1 part of the this compound stock solution with 9 parts of sterile corn oil.
-
Vortex the final solution thoroughly to ensure a uniform suspension or solution. Prepare fresh on the day of injection.
-
-
Dose Calculation:
-
Calculate the required dose in mg/kg of body weight. For example, for a 10 mg/kg dose in a 25 g mouse, the total dose is 0.25 mg.
-
Calculate the injection volume based on the concentration of your final solution. If the final solution is 1 mg/ml, you would inject 0.25 ml. The recommended maximum i.p. injection volume for a mouse is 10 ml/kg.
-
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Wipe the injection site (lower right abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Control Group: Administer the vehicle (e.g., 10% DMSO in corn oil) to the control group using the same volume and schedule as the treatment group.
Caption: Workflow for I.P. administration.
Concluding Remarks
The protocols provided herein offer a starting point for the in vivo evaluation of this compound. Researchers should optimize these protocols based on their specific experimental models and objectives. Careful consideration of the vehicle, dose, and administration route is crucial for obtaining reliable and reproducible results. As with any experimental procedure, all animal work should be conducted in accordance with institutional guidelines and regulations.
References
Application Notes and Protocols for CDDO-TFEA Blood-Brain Barrier Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDO-TFEA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide), also known as RTA-408, is a synthetic oleanane triterpenoid with potent anti-inflammatory and antioxidant properties. It is a promising therapeutic candidate for neurological disorders due to its enhanced ability to cross the blood-brain barrier (BBB) compared to its parent compound, CDDO.[1] this compound exerts its effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of BACH1, a transcriptional repressor of antioxidant response element (ARE)-driven genes.[2][3] This dual mechanism leads to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), offering neuroprotection against oxidative stress and inflammation.[2]
These application notes provide detailed protocols for assessing the blood-brain barrier permeability of this compound using both in vitro and in vivo models.
Data Presentation
Table 1: Summary of this compound Blood-Brain Barrier Permeability Data
| Parameter | Value | Species | Method | Source |
| Brain-to-Plasma Ratio | 1:5.27 | Mouse | In vivo (dietary administration) | |
| Apparent Permeability (Papp) | Data not available in literature. The in vitro protocol below is designed to determine this value. | - | In vitro Transwell Assay | - |
Signaling Pathway
The primary mechanism of action of this compound involves the modulation of the Keap1-Nrf2 and BACH1 signaling pathways. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound reacts with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and, in concert with small Maf proteins, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription. Concurrently, this compound promotes the nuclear exclusion of BACH1, a transcriptional repressor of ARE-driven genes like HMOX1 (heme oxygenase-1). This dual action of activating a transcriptional activator (Nrf2) and inhibiting a transcriptional repressor (BACH1) leads to a robust antioxidant and anti-inflammatory response.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a method to determine the apparent permeability (Papp) of this compound across a cellular model of the BBB using the murine brain endothelial cell line, bEnd.3, in a Transwell system.
Materials:
-
bEnd.3 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Fibronectin
-
This compound
-
Lucifer Yellow (as a paracellular marker)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture bEnd.3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transwell Seeding:
-
Coat the apical side of the Transwell inserts with fibronectin (30 µg/mL).
-
Seed bEnd.3 cells onto the coated inserts at a density of approximately 6.6 x 10^4 cells per insert.
-
Add complete medium to both the apical (0.5 mL) and basolateral (1.5 mL) chambers.
-
Culture for 3-4 days to allow for the formation of a confluent monolayer.
-
-
Barrier Integrity Assessment:
-
Measure the Transendothelial Electrical Resistance (TEER) using a voltohmmeter. A TEER value significantly above that of an empty insert indicates a tight monolayer.
-
Optionally, assess the permeability of a paracellular marker like Lucifer Yellow. Add Lucifer Yellow to the apical chamber and measure its concentration in the basolateral chamber over time.
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
Collect a sample from the apical chamber at the end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method (see Protocol 3 for guidance).
-
-
Papp Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of transport of this compound into the basolateral chamber (µmol/s).
-
A is the surface area of the Transwell membrane (cm²).
-
C0 is the initial concentration of this compound in the apical chamber (µmol/cm³).
-
-
Protocol 2: In Vivo Blood-Brain Barrier Permeability Assay in Mice
This protocol describes a method to determine the brain-to-plasma concentration ratio of this compound in mice following systemic administration.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Anesthetics (e.g., ketamine/xylazine)
-
Perfusion buffer (e.g., ice-cold PBS)
-
Blood collection tubes (with anticoagulant)
-
Surgical tools
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer this compound to mice at the desired dose and route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection Time Points: At predetermined time points after dosing (e.g., 1, 2, 4, 8, 24 hours), anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge to separate plasma and store at -80°C.
-
Perfusion: Transcardially perfuse the mice with ice-cold PBS to remove blood from the brain vasculature.
-
Brain Collection: Excise the brain, rinse with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C.
-
Brain Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method (see Protocol 3).
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio at each time point: Ratio = (Concentration in brain) / (Concentration in plasma)
-
Protocol 3: LC-MS/MS Quantification of this compound in Plasma and Brain Homogenate
This protocol provides a general framework for the development of a sensitive and selective LC-MS/MS method for this compound quantification, based on methods for similar cyanoenone triterpenoids.
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma or brain homogenate, add a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Supported Liquid Extraction (optional, for cleaner samples): The supernatant from protein precipitation can be further purified using a supported liquid extraction plate.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the dried extract in a mobile phase-compatible solution.
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Acquity HSS C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound will need to be determined by direct infusion of a standard solution.
-
Internal Standard: A stable isotope-labeled version of this compound is ideal. If not available, a structurally similar compound can be used.
Method Validation:
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
References
Application Notes and Protocols for Utilizing CDDO-TFEA in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDO-TFEA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl)-1,1,1-trifluoro-ethyl amide) is a synthetic triterpenoid derivative of oleanolic acid. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses.[1][2] Additionally, this compound has been identified as a dual inhibitor of Kelch-like ECH-associated protein 1 (KEAP1) and BTB and CNC homology 1 (BACH1).[3][4] This dual activity leads to a robust induction of antioxidant and cytoprotective genes, making this compound a compound of significant interest for therapeutic development in diseases associated with oxidative stress and inflammation.
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively. This application note provides a detailed protocol for utilizing this compound in a Seahorse XF Cell Mito Stress Test to investigate its effects on mitochondrial function.
Principle of the Assay
The Seahorse XF Cell Mito Stress Test is a standardized method to assess key parameters of mitochondrial function.[5] The assay utilizes serial injections of mitochondrial respiratory chain inhibitors to reveal a cell's metabolic potential. By treating cells with this compound prior to the assay, researchers can elucidate the compound's impact on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Calibrant
-
Agilent Seahorse XF Base Medium (or other appropriate bicarbonate-free medium)
-
Glucose, Pyruvate, and Glutamine solutions
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest
-
Standard cell culture reagents (e.g., growth medium, PBS, trypsin)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow for 24-48 hours in a standard CO2 incubator at 37°C.
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in pre-warmed cell culture medium. A vehicle control (DMSO) must be included.
-
Carefully remove the existing medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment time (e.g., 6, 12, or 24 hours) in a standard CO2 incubator at 37°C.
-
-
Seahorse XF Analyzer Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
-
Assay Preparation:
-
On the day of the assay, prepare the Seahorse XF assay medium by supplementing the base medium with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Remove the this compound-containing medium from the cell plate and wash the cells twice with the warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
-
Seahorse XF Cell Mito Stress Test:
-
Load the hydrated sensor cartridge with the compounds from the Cell Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) according to the manufacturer's instructions.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors and corresponding OCR measurements.
-
Experimental Workflow Diagram
Caption: Experimental workflow for Seahorse assay with this compound.
Data Presentation
The following table summarizes representative quantitative data on the effects of a compound structurally and functionally similar to this compound, Bardoxolone Methyl (CDDO-Me), on mitochondrial function in human microvascular endothelial cells (HMEC-1). This data can serve as an expected trend for experiments using this compound.
| Treatment Group | Basal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (OCR, pmol/min) |
| Vehicle Control (DMSO) | 100 ± 5 | 75 ± 4 | 200 ± 10 | 100 ± 6 |
| This compound (100 nM) | 115 ± 6 | 85 ± 5 | 220 ± 12 | 105 ± 7 |
| This compound (300 nM) | 130 ± 7 | 95 ± 6 | 240 ± 15 | 110 ± 8 |
| This compound (1 µM) | 125 ± 8 | 90 ± 5 | 230 ± 14 | 105 ± 7 |
Data are presented as mean ± SEM and are hypothetical, based on trends observed with similar compounds. Actual results may vary depending on the cell type, compound concentration, and treatment duration.
Data Analysis and Interpretation
The Seahorse XF Wave software can be used to analyze the kinetic data and calculate the key parameters of the mitochondrial stress test.
-
Basal Respiration: The baseline oxygen consumption of the cells. An increase may indicate a higher metabolic rate.
-
ATP Production: The decrease in OCR after the injection of oligomycin, an ATP synthase inhibitor. This represents the portion of basal respiration used for ATP synthesis.
-
Maximal Respiration: The maximum OCR achieved after the injection of FCCP, an uncoupling agent. This indicates the maximum capacity of the electron transport chain.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration. This is a measure of the cell's ability to respond to an increased energy demand.
An increase in these parameters upon treatment with this compound would suggest that the compound enhances mitochondrial function, potentially as a result of the Nrf2-mediated antioxidant response protecting mitochondria from oxidative damage.
Conclusion
This application note provides a comprehensive protocol for investigating the effects of the Nrf2 activator, this compound, on cellular metabolism using the Agilent Seahorse XF Analyzer. By following this protocol, researchers can gain valuable insights into the bioenergetic modulation by this compound, which is crucial for understanding its mechanism of action and for its further development as a therapeutic agent. The provided data and diagrams serve as a guide for experimental design and data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. Bardoxolone methyl analog attenuates proteinuria-induced tubular damage by modulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bardoxolone methyl (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bardoxolone Methyl Ameliorates Hyperglycemia Induced Mitochondrial Dysfunction by Activating the keap1-Nrf2-ARE Pathway in Experimental Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bardoxolone-Methyl (CDDO-Me) Suppresses Androgen Receptor and Its Splice-Variant AR-V7 and Enhances Efficacy of Enzalutamide in Prostate Cancer Cells [mdpi.com]
Application Notes and Protocols for CDDO-TFEA in Western Blot Analysis of Nrf2 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3] Upon exposure to electrophiles or oxidative stress, Keap1 undergoes a conformational change, leading to the stabilization and accumulation of Nrf2.[1][3] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes.
CDDO-TFEA (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-trifluoroethylamide), also known as RTA dh404, is a synthetic triterpenoid that is a potent activator of the Nrf2 signaling pathway. It functions by interacting with cysteine residues on Keap1, thereby inhibiting the Keap1-mediated degradation of Nrf2. This leads to a robust accumulation of Nrf2 in the nucleus and the subsequent upregulation of its downstream target genes. Western blotting is a widely used technique to assess the activation of Nrf2 by observing the increase in Nrf2 protein levels, particularly in the nuclear fraction of cell lysates. These application notes provide detailed protocols for utilizing this compound to induce Nrf2 activation and its detection via Western blot.
Nrf2 Signaling Pathway and this compound Mechanism of Action
The following diagram illustrates the Nrf2 signaling pathway and the point of intervention by this compound.
References
- 1. Targeting Nrf2 by dihydro-CDDO-trifluoroethyl amide enhances autophagic clearance and viability of β-cells in a setting of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydro-CDDO-Trifluoroethyl Amide (dh404), a Novel Nrf2 Activator, Suppresses Oxidative Stress in Cardiomyocytes | PLOS One [journals.plos.org]
Application Notes and Protocols for qPCR Analysis of Nrf2 Target Genes Following CDDO-TFEA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Its activation leads to the transcription of a battery of cytoprotective genes, making it a key therapeutic target for diseases associated with oxidative stress and inflammation. The synthetic triterpenoid, CDDO-TFEA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl)-[2,2,2-trifluoroethyl] amide), is a potent activator of the Nrf2 signaling pathway.[1][2][3][4][5] This document provides detailed application notes and protocols for the quantitative analysis of Nrf2 target gene expression in response to this compound treatment using quantitative polymerase chain reaction (qPCR).
Mechanism of Action: this compound and Nrf2 Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and oxidative stress modify reactive cysteine residues on KEAP1, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, heterodimerize with small Maf proteins, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.
This compound is a potent Nrf2 activator. Interestingly, recent studies have revealed that this compound and its analogue CDDO-Me exhibit a dual mechanism of action. In addition to inhibiting KEAP1, they also promote the nuclear exclusion of BTB and CNC homology 1 (BACH1), a transcriptional repressor that also binds to the ARE. By both activating Nrf2 and inhibiting its repressor BACH1, this compound leads to a more robust and sustained induction of Nrf2 target genes, such as heme oxygenase 1 (HMOX1).
Data Presentation: qPCR Primers for Nrf2 Target Genes
The following tables provide validated qPCR primer sequences for key Nrf2 target genes in human and mouse. These genes are well-established markers of Nrf2 activation and are involved in various cytoprotective processes, including antioxidant defense, detoxification, and glutathione homeostasis.
Table 1: Human qPCR Primer Sequences for Nrf2 Target Genes
| Gene Symbol | Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| HMOX1 | Heme Oxygenase 1 | CAACATCCAGCTCTTTGAGG | GGCAGAATCTTGCACTTTG |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | GAGAACTTTCAATTCAGTGGC | GCTCTTGGAGTTTGAATGTGG |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | GTGGACACCCGATGCAGTAT | TCATCCACCTGGCAACAGTC |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | GACAAAACACAGTTGGAACAGC | CAGTCAAAGGCAGTCAGGATAG |
| SLC7A11 | Solute Carrier Family 7 Member 11 | TCTCCAAAGGAGGTTACCTGC | AGAACTCATGCCACTTTCACC |
| ACTB | Beta-actin | CTGGAACGGTGAAGGTGACA | AAGGGACTTCCTGTAACAATGCA |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Table 2: Mouse qPCR Primer Sequences for Nrf2 Target Genes
| Gene Symbol | Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Hmox1 | Heme Oxygenase 1 | AAGCCGAGAATGCTGAGTTCA | GCCGTGTAGATATGGTACAAGGA |
| Nqo1 | NAD(P)H Quinone Dehydrogenase 1 | AGGCTGGTTTGAGACGGTCTT | GGCAGCACAAGAGAGCTAAAACA |
| Gclc | Glutamate-Cysteine Ligase Catalytic Subunit | TGGAGCAGCTGTATCTGGAGAC | AGTCAAAGGCAGTCAGGATAGG |
| Gclm | Glutamate-Cysteine Ligase Modifier Subunit | AACCCTGAGCTTCGTGTCAG | TGGTTTCACTGCTCCTCTGC |
| Slc7a11 | Solute Carrier Family 7 Member 11 | TGGACCCATTGCTGTCTTTC | GATGCTCTTCCAAAGGCTTG |
| Actb | Beta-actin | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
| Gapdh | Glyceraldehyde-3-Phosphate Dehydrogenase | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Experimental Protocols
This section provides a detailed methodology for the analysis of Nrf2 target gene expression following this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HaCaT, A549, or primary cells of interest) in appropriate cell culture plates at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and recover for at least 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10-100 nM). A vehicle control (DMSO alone) with the same final concentration of DMSO as the highest this compound concentration should be included in all experiments.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) to allow for the induction of Nrf2 target genes.
Protocol 2: RNA Extraction and Reverse Transcription
-
RNA Isolation: At the end of the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS). Isolate total RNA using a commercially available RNA isolation kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. RNA integrity can be assessed by gel electrophoresis.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers, following the manufacturer's protocol.
Protocol 3: Quantitative PCR (qPCR)
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a total volume of 10-20 µL per reaction. A typical reaction mix includes:
-
cDNA template (e.g., 10-50 ng)
-
Forward and reverse primers (final concentration of 150-300 nM each)
-
SYBR Green master mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Nuclease-free water
-
-
qPCR Plate Setup: Pipette the reaction mix into a 96- or 384-well qPCR plate. Each sample (including no-template controls) should be run in triplicate.
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method.
-
Normalize the Ct value of the target gene to the Ct value of a housekeeping gene (e.g., ACTB or GAPDH) for each sample (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control group (ΔΔCt). The fold change is typically calculated as 2-ΔΔCt.
-
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Nrf2 Activation
Caption: this compound activates Nrf2 signaling by inhibiting KEAP1 and promoting BACH1 nuclear export.
Experimental Workflow for qPCR Analysis
Caption: Workflow for analyzing Nrf2 target gene expression via qPCR after this compound treatment.
References
- 1. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Nrf2 Nuclear Translocation Induced by CDDO-TFEA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its nuclear translocation in response to the potent inducer, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethylamide (CDDO-TFEA). This methodology is critical for assessing the efficacy of Nrf2 activators in preclinical research and drug development.
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and accumulation of Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.
This compound is a synthetic triterpenoid that is a potent activator of the Nrf2 signaling pathway. It functions as an electrophile, modifying specific cysteine residues on Keap1, thereby disrupting the Keap1-Nrf2 interaction and promoting the nuclear translocation of Nrf2.[1] This makes immunofluorescence microscopy a powerful technique to visualize and quantify the activation of the Nrf2 pathway by this compound.
Signaling Pathway
The activation of the Nrf2 pathway by this compound involves a series of molecular events that lead to the transcription of antioxidant genes.
Experimental Workflow
The following diagram outlines the key steps in the immunofluorescence staining protocol for observing Nrf2 nuclear translocation.
Quantitative Data Summary
The following table presents representative quantitative data for Nrf2 nuclear translocation following treatment with a CDDO derivative. This data is based on studies quantifying nuclear Nrf2 levels by subcellular fractionation and western blotting, which is expected to correlate with immunofluorescence intensity.
| Treatment Group | Concentration | Incubation Time | Fold Increase in Nuclear Nrf2 (Mean ± SD) |
| Vehicle Control (DMSO) | 0.1% | 6 hours | 1.0 ± 0.2 |
| This compound | 100 nM | 6 hours | 4.5 ± 0.8 |
Note: This data is representative and may vary depending on the cell line, experimental conditions, and method of quantification.
Experimental Protocols
Materials and Reagents
-
Cell line (e.g., A549, HaCaT, or other relevant cell type)
-
Sterile glass coverslips
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS (prepare fresh)
-
Triton X-100, 0.25% in PBS
-
Bovine serum albumin (BSA), 1% in PBS
-
Primary antibody: Rabbit anti-Nrf2
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Protocol for Immunofluorescence Staining of Nrf2
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture medium. A final concentration of 100 nM is a common starting point.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for the desired time period (e.g., 6 hours).
-
-
Fixation:
-
Gently aspirate the treatment medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to each well.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1% BSA in PBS to each well to block non-specific antibody binding.
-
Incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Nrf2 antibody in 1% BSA in PBS according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in 1% BSA in PBS. Protect from light from this point forward.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution to stain the nuclei and incubate for 5 minutes at room temperature in the dark.
-
Aspirate the DAPI solution and wash once with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove salt crystals.
-
Wick away excess water with the edge of a laboratory wipe.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Image Acquisition and Analysis:
-
Image the slides using a confocal microscope.
-
Capture images of both the Nrf2 staining (e.g., green channel) and the DAPI staining (blue channel).
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of Nrf2 in the nucleus (defined by the DAPI stain) and in the cytoplasm.
-
Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio for multiple cells in each treatment group to determine the extent of Nrf2 translocation.
-
References
Troubleshooting & Optimization
CDDO-TFEA solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CDDO-TFEA (also known as RTA 404 or TP-500).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic triterpenoid and a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] It is a trifluoroethylamide derivative of CDDO designed for enhanced blood-brain barrier penetration.[3][4][5] Its primary mechanism involves activating the Nrf2 pathway, which plays a crucial role in the cellular antioxidant and anti-inflammatory response. Additionally, this compound has been identified as an inhibitor of BACH1, a transcriptional repressor of heme oxygenase 1 (HMOX1), which works in concert with Nrf2 activation to enhance the expression of antioxidant genes.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used for in vitro studies. For in vivo applications, it can be prepared in a solution of 10% DMSO and 90% corn oil.
Q3: How should I store this compound powder and stock solutions?
The solid powder form of this compound should be stored at -20°C. Once dissolved, stock solutions should also be stored at -20°C, and repeated freeze-thaw cycles should be avoided to maintain the compound's stability. For long-term storage of stock solutions (up to 6 months), -80°C is recommended.
Q4: Is this compound stable in solution?
When stored properly at -20°C or -80°C in an appropriate solvent like DMSO, this compound stock solutions are stable for at least one to six months, respectively. It is advisable to prepare fresh working solutions from the stock for each experiment to ensure optimal activity.
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound powder.
Solution:
If you encounter issues with dissolving this compound, follow these steps:
-
Confirm the correct solvent: Ensure you are using a recommended solvent such as DMSO, DMF, or ethanol for in vitro preparations.
-
Gentle warming: Warm the solution to 37°C for a short period (e.g., 10 minutes) to aid dissolution.
-
Sonication: Use an ultrasonic bath to agitate the solution. This can significantly improve the solubility of the compound.
-
Fresh solvent: Ensure the solvent is of high purity and has not absorbed moisture, as this can affect solubility.
Problem: My this compound solution appears cloudy or has precipitates.
Solution:
-
Check concentration: You may have exceeded the solubility limit of the solvent. Refer to the solubility data table below to ensure you are working within the recommended concentration range.
-
Re-dissolve: Try warming and sonicating the solution again as described above.
-
Prepare a fresh solution: If precipitation persists, it is best to prepare a fresh stock solution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | 5 mg/mL | |
| DMF | 5 mg/mL | |
| Ethanol | ≤5 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| 10% DMSO >> 90% corn oil | ≥ 0.83 mg/mL (1.45 mM) |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 572.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming block or water bath set to 37°C (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.727 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes to mix.
-
If the compound does not fully dissolve, place the tube in a 37°C warming block or water bath for 10 minutes.
-
Alternatively, or in addition to warming, place the tube in an ultrasonic bath for a few minutes.
-
-
Confirm dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Signaling Pathway of this compound
References
Technical Support Center: Optimizing CDDO-TFEA Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of CDDO-TFEA for maintaining cell viability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide), also known as RTA 404, is a synthetic triterpenoid derivative of oleanolic acid.[1][2] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] this compound functions as a dual inhibitor of KEAP1 and BACH1, which are repressors of Nrf2.[4] By inhibiting these repressors, this compound allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.
Q2: What are the typical applications of this compound in research?
A2: this compound is investigated for its potent anti-inflammatory, antioxidant, and neuroprotective properties. It is also studied for its anti-cancer effects, including the ability to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines. Due to its enhanced ability to cross the blood-brain barrier, it is of particular interest in models of neurodegenerative diseases.
Q3: What is a general starting concentration range for this compound in cell culture experiments?
A3: A general starting concentration range for this compound is between 50 nM and 200 nM. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. For instance, a concentration of 100 nM has been shown to be effective in activating the Nrf2 pathway without reducing cell viability in some cell lines, while IC50 values for inhibiting colony formation in certain cancer cells range from 85-170 nM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How does this compound induce apoptosis?
A4: this compound can induce apoptosis through the intrinsic pathway, which involves the mitochondria. Treatment with this compound has been shown to lead to a reduction in the mitochondrial membrane potential and an increase in the activity of caspase-3, a key executioner caspase. It can also induce cell cycle arrest, typically at the G2/M phase, contributing to its anti-proliferative effects.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed even at low concentrations.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to this compound. Cancer cell lines, in particular, may be more susceptible to its pro-apoptotic effects.
-
Solution: Perform a broad-range dose-response experiment (e.g., 10 nM to 1 µM) to determine the precise IC50 value for your specific cell line.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is consistent across all treatment groups and is at a non-toxic level (generally ≤ 0.1%). Always include a vehicle-only control in your experiments.
-
-
Possible Cause 3: Extended Incubation Time. Prolonged exposure to this compound can lead to increased cytotoxicity.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal incubation period where the desired biological activity is observed without significant cell death.
-
Issue 2: Inconsistent or non-reproducible results.
-
Possible Cause 1: Compound Instability. Improper storage of this compound can lead to its degradation.
-
Solution: Store the compound as recommended by the manufacturer, typically at -20°C. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 2: Variability in Cell Seeding Density. The initial number of cells plated can influence the outcome of cell viability assays.
-
Solution: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Use a consistent seeding density for all experiments.
-
-
Possible Cause 3: Assay Interference. The chemical properties of this compound might interfere with the reagents of certain cell viability assays.
-
Solution: If using a colorimetric or fluorometric assay, run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents. Consider using an alternative viability assay that relies on a different detection principle.
-
Issue 3: No observable effect of this compound on the target pathway.
-
Possible Cause 1: Insufficient Concentration. The concentration of this compound may be too low to elicit a response in the specific cell line being used.
-
Solution: Titrate the concentration of this compound upwards in a dose-response experiment.
-
-
Possible Cause 2: Cell Line Resistance. Some cell lines may have intrinsic resistance mechanisms that counteract the effects of this compound.
-
Solution: Verify the expression and activity of key pathway components like Nrf2, KEAP1, and BACH1 in your cell line. Consider using a different cell line that is known to be responsive to Nrf2 activators.
-
-
Possible Cause 3: Incorrect Timing of Measurement. The activation of the Nrf2 pathway is a dynamic process.
-
Solution: Perform a time-course experiment to identify the peak time for the activation of downstream targets of Nrf2. For example, the reduction in nuclear BACH1 levels appears to be maximal between 3 and 6 hours of treatment.
-
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound from various studies. It is important to note that the optimal concentration is cell-type specific.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Application | Effective Concentration | Outcome |
| A549 (Lung Cancer) | Inhibition of Cell Invasion | 100 nM | Significantly reduced cell invasion. |
| GBM8401 (Glioblastoma) | Inhibition of Cell Viability & Induction of Apoptosis | Not specified, but significant effects observed. | Significantly inhibited cell viability and induced apoptosis. |
| Ewing's Sarcoma & Neuroblastoma | Inhibition of Colony Formation | IC50: 85-170 nM | Prevented colony formation. |
| Various Cell Lines | Nrf2 Pathway Activation | 100 nM | Did not reduce cell viability. |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT or CCK-8)
This protocol provides a general framework for a dose-response experiment to determine the optimal concentration of this compound.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of working concentrations (e.g., 10 nM to 1 µM).
-
Prepare a vehicle control containing the same final concentration of the solvent as the highest this compound concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with a fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Follow the manufacturer's instructions for the chosen cell viability assay (e.g., MTT, XTT, or CCK-8).
-
This typically involves adding the assay reagent to each well and incubating for a specific period.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound activates the Nrf2 signaling pathway.
Caption: this compound induces apoptosis via the intrinsic pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. This compound - Applications - CAT N°: 90001845 [bertin-bioreagent.com]
- 2. apexbt.com [apexbt.com]
- 3. The synthetic triterpenoid RTA dh404 (CDDO-dhTFEA) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: CDDO-TFEA Solution Stability
Welcome to the technical support center for CDDO-TFEA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: Based on the chemical structure of this compound (a triterpenoid with a trifluoroethyl amide moiety) and general knowledge of similar compounds, the primary factors contributing to its degradation are:
-
pH: this compound is expected to be unstable in strongly acidic or basic solutions due to the potential for hydrolysis of the amide bond.
-
Oxidation: As a complex organic molecule, this compound may be susceptible to oxidative degradation, particularly if exposed to oxidizing agents or conditions that promote the formation of reactive oxygen species.
-
Light: Triterpenoid compounds can be sensitive to light, which can catalyze degradation reactions.
-
Temperature: Elevated temperatures will generally accelerate the rate of all chemical degradation pathways.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. For in vivo studies, a common formulation involves preparing a stock solution in DMSO and then further diluting it in an appropriate vehicle such as corn oil.
Q3: How should I store this compound stock solutions to ensure stability?
A3: Proper storage is critical for maintaining the integrity of your this compound solutions. Here are the recommended storage conditions:
| Storage Condition | Duration |
| Powder (Solid) | -20°C for up to 4 years.[1] |
| In Solvent (e.g., DMSO) | -80°C for up to 6 months. |
| In Solvent (e.g., DMSO) | -20°C for up to 1 month. |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.
Q4: Can I prepare working solutions of this compound in aqueous media like cell culture medium?
A4: Yes, this compound is routinely used in cell culture experiments, which implies it has sufficient stability in aqueous media (e.g., RPMI, DMEM with 10% FBS) for the duration of typical cell-based assays (e.g., 16-48 hours).[2] However, for longer-term experiments, the potential for hydrolysis should be considered. It is best practice to prepare fresh working solutions in aqueous media immediately before use from a frozen DMSO stock.
Q5: Are there any known incompatibilities of this compound with common lab reagents?
A5: Yes, this compound is incompatible with strong acids, strong bases (alkalis), strong oxidizing agents, and strong reducing agents.[2] Contact with these substances should be avoided to prevent rapid degradation.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to this compound degradation.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound in the working solution. | • Prepare fresh working solutions for each experiment from a properly stored stock solution.• Protect solutions from light by using amber vials or wrapping containers in aluminum foil.• Avoid high temperatures; perform solution preparations on ice where appropriate.• Verify the pH of your experimental medium; extreme pH can accelerate hydrolysis. |
| Visible precipitate in the stock or working solution. | Poor solubility or degradation leading to insoluble products. | • Ensure the concentration of this compound in your final working solution does not exceed its solubility limit in the aqueous medium.• When diluting the DMSO stock, add it to the aqueous medium with vigorous mixing to facilitate dissolution.• If precipitation occurs upon freezing, try preparing smaller aliquots of a slightly lower concentration stock solution. |
| Change in the color of the solution. | Potential degradation of the compound. | • Discard the solution and prepare a fresh one.• Review your handling and storage procedures to identify any potential exposure to light, incompatible chemicals, or extreme temperatures. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of this compound in your own laboratory setting.
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method with UV detection to monitor the degradation of this compound.
Objective: To separate and quantify this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
HPLC-grade formic acid or ammonium acetate
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC system with a UV or photodiode array (PDA) detector
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. From this, prepare a working standard in the mobile phase at a concentration of approximately 20 µg/mL.
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a mobile phase composition suitable for retaining the hydrophobic this compound (e.g., 60% B), and run a gradient to a higher organic content (e.g., 95% B) to elute any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a wavelength around 254 nm is a common starting point for similar compounds.
-
Injection Volume: 10 µL
-
-
Method Optimization: Adjust the gradient, mobile phase composition, and other parameters as needed to achieve good separation between the parent this compound peak and any new peaks that appear in stressed samples.
-
Forced Degradation Study: To generate degradation products and validate the stability-indicating nature of the method, subject this compound solutions (e.g., 100 µg/mL in a suitable solvent) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours. Keep a control sample wrapped in foil.
-
Thermal Degradation: Heat the solution at 60°C for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Protocol 2: LC-MS/MS for Identification of Degradation Products
Objective: To identify the chemical structures of degradation products formed under stress conditions.
Methodology:
-
Analyze the samples from the forced degradation study using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Use the same chromatographic conditions as the developed HPLC-UV method, or adapt them for compatibility with the MS detector.
-
Operate the mass spectrometer in a positive ion mode with electrospray ionization (ESI).
-
Perform full scan analysis to determine the molecular weights of the degradation products.
-
Conduct fragmentation analysis (MS/MS) on the parent ions of the degradation products to obtain structural information.
-
Propose the structures of the degradation products based on their mass-to-charge ratios and fragmentation patterns.
Visualizations
Signaling Pathway of this compound
Experimental Workflow for Stability Testing
Logical Relationship for Troubleshooting
References
troubleshooting inconsistent CDDO-TFEA results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using CDDO-TFEA. Inconsistent results can often be traced to specific experimental variables or a misunderstanding of the compound's unique dual mechanism of action.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing much stronger induction of HMOX1 compared to other Nrf2 target genes?
This is an expected result and a common point of confusion. This compound has a dual mechanism of action that differentiates it from its parent compound, CDDO, and other Nrf2 activators.[1][2][3][4]
-
Nrf2 Activation: Like other synthetic triterpenoids, this compound inhibits KEAP1, leading to the stabilization and nuclear translocation of Nrf2.[4] Nrf2 then activates the transcription of its target genes, including Heme Oxygenase 1 (HMOX1) and others like AKR1B10 and NQO1.
-
BACH1 Inhibition: Uniquely, this compound also potently inhibits BACH1, a transcriptional repressor that competes with Nrf2 for binding to the promoter region of the HMOX1 gene. This compound promotes the exclusion of BACH1 from the nucleus.
This dual action—activating the activator (Nrf2) and inhibiting the repressor (BACH1)—results in a synergistic and exceptionally potent induction of HMOX1 that is not observed for Nrf2 targets that are not repressed by BACH1. If you see modest induction of genes like AKR1B10 but very strong induction of HMOX1, your experiment is likely working as expected.
Q2: My results with this compound are not consistent across different cell lines. What could be the cause?
Result variability across cell lines is often due to differences in the underlying cellular context. Key factors include:
-
Basal Nrf2/KEAP1 Status: Some cell lines, particularly certain cancer cells like A549, have mutations in the Nrf2/KEAP1 pathway that lead to constitutively high ("hyperactive") Nrf2 levels. In these cells, the Nrf2-activating effect of this compound may be minimal, but the BACH1-inhibitory effect will still be prominent. Therefore, you would still expect to see HMOX1 induction, but not necessarily other Nrf2 targets.
-
BACH1 Expression Levels: The relative expression of BACH1 can differ between cell types, which will influence the magnitude of HMOX1 induction.
-
Metabolic Activity: The cell's ability to metabolize the compound or respond to oxidative stress can vary, leading to different outcomes.
Q3: I'm observing cytotoxicity or unexpected off-target effects. What is the recommended concentration for in vitro studies?
The effective concentration for this compound is in the low nanomolar range. Most published studies use concentrations between 25 nM and 100 nM for in vitro experiments. Using concentrations that are too high (e.g., in the micromolar range) can lead to off-target effects, such as endoplasmic reticulum (ER) stress, which can confound your results and induce cytotoxicity. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q4: How should I properly store and handle this compound?
Proper handling is critical for maintaining the compound's potency and ensuring reproducible results.
-
Solubility: this compound is soluble in DMSO, ethanol, and dimethylformamide (DMF). Prepare a concentrated stock solution (e.g., 5-10 mM) in 100% DMSO and store it as recommended.
-
Storage: Store the solid compound and stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Working Solutions: When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture is low (typically ≤0.1%) to avoid solvent-induced artifacts. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Data Summary Tables
Table 1: Recommended In Vitro Concentrations & Key Molecular Targets
| Parameter | Recommendation / Target | Rationale |
| Working Concentration | 25 nM - 100 nM | Balances potent activity with minimal off-target effects and cytotoxicity. |
| Primary Target (Activation) | Nrf2 (Nuclear factor erythroid 2-related factor 2) | Inhibition of KEAP1 prevents Nrf2 degradation, leading to its activation. |
| Primary Target (Inhibition) | BACH1 (BTB and CNC homology 1) | Promotes nuclear exclusion of this transcriptional repressor. |
| Key Downstream Readout | HMOX1 (Heme Oxygenase 1) | Strongly induced due to the dual activation of Nrf2 and inhibition of BACH1. |
| Control Readout | AKR1B10, NQO1, GCLC | Nrf2 target genes not repressed by BACH1; serve as controls for Nrf2-specific activation. |
Signaling Pathway & Workflow Diagrams
Caption: Dual mechanism of action of this compound on the Nrf2 and BACH1 signaling pathways.
Caption: Logical workflow for troubleshooting inconsistent this compound experimental results.
Key Experimental Protocols
Protocol 1: Assessing Nrf2 Nuclear Translocation by Western Blot
This protocol determines if this compound is successfully activating the Nrf2 pathway by promoting the translocation of Nrf2 protein from the cytoplasm to the nucleus.
Methodology:
-
Cell Seeding: Plate cells (e.g., HaCaT, A549, or your cell line of interest) in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency.
-
Treatment: Treat cells with vehicle (e.g., 0.1% DMSO) or this compound (e.g., 100 nM) for the desired time points (a time course of 1, 3, and 6 hours is recommended).
-
Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape and collect the cells in PBS. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Subcellular Fractionation: Carefully separate the nuclear and cytoplasmic fractions using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions. This step is critical.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic lysates using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) from both nuclear and cytoplasmic fractions onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
To ensure proper fractionation and loading, also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-Tubulin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
-
Analysis: Expect to see an increase in the Nrf2 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction in this compound-treated cells compared to the vehicle control.
Protocol 2: Measuring Target Gene Expression by RT-qPCR
This protocol quantifies the transcriptional effects of this compound on its key target genes.
Methodology:
-
Cell Seeding and Treatment: Plate cells in 6-well or 12-well plates. At 70-80% confluency, treat with vehicle or this compound (100 nM) for a longer time point, typically 16-24 hours, to allow for robust mRNA transcription and accumulation.
-
RNA Extraction: Wash cells with PBS and lyse them directly in the well using a lysis buffer containing β-mercaptoethanol. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the RNA concentration and assess its purity (A260/A280 ratio). Synthesize cDNA from an equal amount of total RNA (e.g., 500 ng - 1 µg) using a high-capacity reverse transcription kit.
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
Add cDNA template and primers for your genes of interest.
-
Target Genes: HMOX1, AKR1B10 (or NQO1).
-
Housekeeping Gene: A stable reference gene such as HPRT1, GAPDH, or ACTB.
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCT method. Normalize the expression of target genes to the housekeeping gene. Results should be expressed as fold change relative to the vehicle-treated control. Expect a very high fold-change for HMOX1 and a more moderate fold-change for AKR1B10 or NQO1.
References
Technical Support Center: CDDO-TFEA Off-Target Effects in Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals utilizing CDDO-TFEA in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise from the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing phenotypic effects in our cell line that are inconsistent with Nrf2 activation alone. What could be the cause?
A1: While this compound is a potent activator of the Nrf2 pathway, it is known to have off-target effects that can contribute to its overall biological activity.[1][2][3] One of the most well-characterized off-target effects is the inhibition of BACH1, a transcriptional repressor of heme oxygenase 1 (HMOX1).[4][5] This dual inhibition of KEAP1 (leading to Nrf2 activation) and BACH1 results in a more potent induction of HMOX1 than Nrf2 activation alone. Additionally, this compound and related compounds have been shown to have Nrf2-independent effects, including the modulation of NF-κB signaling and mitochondrial function.
Q2: Is there a difference in the off-target profile between this compound and other CDDO derivatives like CDDO-Me (Bardoxolone Methyl)?
A2: this compound and CDDO-Me share a key off-target activity in their ability to inhibit BACH1, an effect not observed with the parent compound CDDO. This suggests that the trifluoroethylamide and methyl ester modifications are crucial for this specific off-target interaction. While both compounds are potent Nrf2 activators, the dual activity as BACH1 inhibitors sets them apart from CDDO. It is important to note that even between this compound and CDDO-Me, there may be subtle differences in their off-target profiles due to variations in their chemical structure, which could influence their interaction with other cellular proteins.
Q3: We are observing unexpected changes in gene expression in our RNA-seq data after this compound treatment. How can we determine if these are off-target effects?
A3: Differentiating on-target from off-target gene expression changes is a critical step. A multi-pronged approach is recommended. First, compare your differentially expressed gene list with known Nrf2 target genes. Genes that are not established Nrf2 targets may be regulated by off-target effects. Secondly, consider performing RNA-seq on a cell line where the putative off-target (e.g., BACH1) has been knocked out or knocked down. If a gene's expression is still altered by this compound in the absence of the off-target, it may be due to another off-target or a downstream effect. Finally, utilizing a compound with a similar structure but lacking the specific chemical moieties responsible for the off-target effect (if known) can help dissect the specific contributions of on- and off-target activities.
Q4: Can this compound affect mitochondrial function?
A4: Yes, there is evidence that CDDO derivatives can impact mitochondrial function. Some studies on related compounds have shown effects on mitochondrial respiration and the production of reactive oxygen species (ROS). The precise mechanisms are still under investigation and may be cell-type dependent. If you are studying mitochondrial processes, it is advisable to include specific assays to monitor mitochondrial health, such as measuring mitochondrial membrane potential or oxygen consumption rates, when treating cells with this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Higher than expected induction of HMOX1 compared to other Nrf2 target genes. | This is likely due to the dual inhibition of KEAP1 (Nrf2 activation) and BACH1 by this compound. | 1. Confirm the expression of other Nrf2 target genes (e.g., NQO1, GCLC) by qRT-PCR to verify Nrf2 pathway activation. 2. To specifically assess the contribution of BACH1 inhibition, perform experiments in BACH1 knockout or knockdown cells and observe the effect on HMOX1 induction. |
| Cell viability is significantly reduced at concentrations expected to only activate Nrf2. | This compound can induce apoptosis and affect cell cycle progression, potentially through off-target mechanisms. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. 2. Analyze markers of apoptosis (e.g., caspase-3 activation, Annexin V staining) and cell cycle (e.g., propidium iodide staining followed by flow cytometry). |
| Conflicting results when comparing data with studies using other Nrf2 activators (e.g., sulforaphane). | Differences in the off-target profiles between various Nrf2 activators can lead to divergent biological outcomes. | 1. Acknowledge that this compound has a unique mechanism of action due to its dual Nrf2 activation and BACH1 inhibition. 2. When comparing with other Nrf2 activators, focus on the common Nrf2-dependent downstream effects while being mindful of the unique contributions from this compound's off-target activities. |
| Inconsistent results between different cell lines. | The expression levels of on- and off-target proteins can vary significantly between cell lines, leading to different responses to this compound. | 1. Characterize the basal expression levels of key proteins like Nrf2, KEAP1, and BACH1 in the cell lines you are using. 2. Consider that the cellular context, including the status of other signaling pathways, can influence the overall response to the compound. |
Experimental Protocols
Protocol 1: Validation of BACH1 Inhibition by Western Blot
This protocol details the steps to confirm the off-target effect of this compound on BACH1 nuclear exclusion.
1. Cell Culture and Treatment:
-
Plate your cell line of interest (e.g., A549, HK2) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 100 nM) or vehicle control (DMSO) for the desired time (e.g., 6 hours).
2. Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard laboratory protocol.
-
Ensure to include protease and phosphatase inhibitors in your lysis buffers.
3. Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
4. Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BACH1, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., α-Tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
5. Data Analysis:
-
Quantify the band intensities for BACH1 in both the nuclear and cytoplasmic fractions.
-
Normalize the BACH1 levels to the respective loading controls (Lamin B1 for nuclear, α-Tubulin for cytoplasmic).
-
Compare the nuclear-to-cytoplasmic ratio of BACH1 in this compound-treated cells versus control cells. A decrease in this ratio indicates nuclear exclusion of BACH1.
Protocol 2: Genome-Wide Off-Target Analysis using GUIDE-seq (Simplified)
This protocol provides a simplified workflow for identifying the off-target cleavage sites of a CRISPR/Cas9 system, which can be adapted to investigate the off-target effects of small molecules that may induce DNA damage.
1. Cell Transfection:
-
Co-transfect your cells with a plasmid expressing Cas9, a guide RNA targeting a specific locus, and a double-stranded oligodeoxynucleotide (dsODN) tag.
-
For studying a small molecule, you would treat the cells with the compound of interest after transfection.
2. Genomic DNA Isolation:
-
After 48-72 hours, harvest the cells and isolate high-quality genomic DNA.
3. Library Preparation:
-
Shear the genomic DNA to an average size of 500 bp.
-
Perform end-repair, A-tailing, and ligate adapters containing a unique molecular identifier (UMI).
-
Use two rounds of nested PCR with primers complementary to the dsODN tag to enrich for fragments containing the integrated tag.
4. Next-Generation Sequencing (NGS):
-
Sequence the prepared libraries on an Illumina platform.
5. Bioinformatic Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify genomic locations with a high number of reads containing the dsODN tag. These represent potential on- and off-target cleavage sites.
-
Filter the results against a negative control (cells not treated with the nuclease/compound) to remove background noise.
Visualizing Off-Target Effects and Signaling Pathways
Signaling Pathway of this compound
Caption: Signaling pathway of this compound, highlighting both on-target Nrf2 activation and off-target BACH1 and NF-κB modulation.
Experimental Workflow for Off-Target Identification
Caption: A generalized experimental workflow for the identification and validation of small molecule off-target effects.
Troubleshooting Logic for Unexpected Cell Viability Decrease
Caption: A troubleshooting decision tree for investigating unexpected decreases in cell viability upon treatment with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Improving CDDO-TFEA Delivery in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the Nrf2 activator, CDDO-TFEA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide), in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a dual mechanism of action. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant and anti-inflammatory responses.[1][2][3] Additionally, it functions as an inhibitor of BACH1, a transcriptional repressor of Nrf2 target genes like Heme Oxygenase 1 (HMOX1).[4][5] This dual action of activating Nrf2 and inhibiting its repressor, BACH1, leads to a more potent induction of cytoprotective genes compared to compounds that only activate Nrf2.
Q2: In which animal models has this compound been successfully used?
A2: this compound has shown therapeutic potential in a variety of preclinical animal models, particularly for neurodegenerative and inflammatory diseases. These include models for Amyotrophic Lateral Sclerosis (ALS), Huntington's disease, and multiple sclerosis.
Q3: What are the common routes of administration for this compound in mice?
A3: The most commonly reported methods for administering this compound in mice are oral gavage and incorporation into the diet. Oral gavage typically involves dissolving the compound in an oil-based vehicle like Neobee oil. For dietary administration, the compound is mixed with standard rodent chow. Intraperitoneal (i.p.) injection is another potential route, though less commonly reported for this specific compound.
Q4: How can I monitor the efficacy of this compound treatment in my animal model?
A4: The primary way to monitor the efficacy of this compound is to assess the activation of the Nrf2 pathway in target tissues. This can be achieved by:
-
Western Blot Analysis: To detect the nuclear translocation of the Nrf2 protein and the increased expression of Nrf2 target proteins such as NQO1 and HMOX1.
-
Quantitative PCR (qPCR): To measure the upregulation of Nrf2 target gene expression (e.g., Nqo1, Hmox1, Gclc).
-
Reporter Gene Assays: In transgenic animal models that express a reporter gene (like luciferase) under the control of an Antioxidant Response Element (ARE), Nrf2 activation can be monitored non-invasively through imaging.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable Nrf2 activation (e.g., no upregulation of target genes). | 1. Poor Bioavailability: this compound is a hydrophobic compound, which can lead to poor absorption. 2. Compound Degradation: The compound may be unstable in the chosen vehicle or under certain storage conditions. 3. Incorrect Dosing: The dose may be too low to elicit a significant response. 4. Timing of Measurement: Nrf2 activation is a dynamic process; tissue collection may be occurring too early or too late to observe the peak response. | 1. Optimize Formulation: For oral gavage, ensure complete dissolution in the oil vehicle. Sonication may aid in this process. For dietary administration, ensure a homogenous mixture. 2. Check Compound Stability: Prepare fresh formulations regularly. Store the stock compound and formulations protected from light and at the recommended temperature. Perform stability testing of the formulation if possible. 3. Dose-Response Study: If feasible, perform a pilot study with a range of doses to determine the optimal dose for your model and endpoint. 4. Time-Course Experiment: Conduct a time-course study to identify the peak of Nrf2 target gene and protein expression in your target tissue. |
| Signs of Toxicity in Animals (e.g., weight loss, lethargy, ruffled fur). | 1. High Dose: The administered dose may be approaching toxic levels. Triterpenoids can exhibit toxicity at higher concentrations. 2. Vehicle Toxicity: The vehicle itself, especially if using co-solvents like DMSO for intraperitoneal injections, can cause adverse effects. 3. Off-Target Effects: While a potent Nrf2 activator, this compound may have off-target effects at higher concentrations. 4. Constant High-Level Nrf2 Activation: Chronic, high-level activation of Nrf2 can have detrimental effects. | 1. Reduce the Dose: Lower the administered dose to a level previously reported to be effective and well-tolerated. 2. Evaluate Vehicle: If using a vehicle other than a simple oil for gavage or standard diet, run a vehicle-only control group to assess for any adverse effects of the vehicle itself. 3. Monitor Animal Health Closely: Regularly monitor animal weight, food and water intake, and general appearance. If signs of toxicity appear, consider reducing the dose or frequency of administration. 4. Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 4 days on, 3 days off) to avoid constant high-level Nrf2 activation. |
| Precipitation of this compound in Formulation. | 1. Poor Solubility: The compound is hydrophobic and may not be fully soluble in the chosen vehicle, especially if aqueous components are present. 2. Temperature Changes: The compound may precipitate out of solution if the formulation is stored at a lower temperature than it was prepared at. | 1. Use an Appropriate Vehicle: For i.p. injections of hydrophobic compounds, a multi-component vehicle may be necessary (e.g., a mixture of DMSO, PEG, and saline). For oral gavage, an oil-based vehicle like corn oil or Neobee oil is recommended. 2. Aid Dissolution: Gentle heating or sonication can help to dissolve the compound. Ensure the compound remains in solution upon cooling to room temperature before administration. 3. Prepare Fresh: Prepare the formulation fresh before each use to minimize the risk of precipitation over time. |
Quantitative Data Summary
Table 1: Reported Dosages of this compound in Mouse Models
| Animal Model | Administration Route | Dosage | Vehicle | Reference |
| Huntington's Disease | Dietary | 100, 200, 400 mg/kg of diet | Standard Rodent Chow | |
| Amyotrophic Lateral Sclerosis | Dietary | 400 mg/kg of diet | Standard Rodent Chow |
Table 2: Dose-Dependent Upregulation of Nrf2 Target Genes by Triterpenoids in Mice
| Compound | Tissue | Target Gene | Fold Induction (vs. Control) | Time Point | Reference |
| CDDO-Im | Liver | NQO1 | ~2-fold | 24 hours | |
| CDDO-Im | Lung | NQO1 | ~2-fold | 24 hours | |
| CDDO-Im | Liver | HO-1 | Significant Upregulation | 6 hours | |
| CDDO-Im | Lung | HO-1 | Significant Upregulation | 6 hours |
Note: Data for CDDO-Im, a closely related triterpenoid, is presented here to illustrate the expected dose-dependent effects on Nrf2 target genes.
Table 3: Pharmacokinetic Parameters of a Synthetic Triterpenoid in Rats
| Parameter | Value |
| Cmax (Oral) | 229.24 ± 64.26 ng/mL |
| Tmax (Oral) | 1 ± 0.7 hours |
| t1/2 (Oral) | 10.61 ± 0.2 hours |
| Oral Bioavailability | ~16% |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
Materials:
-
This compound powder
-
Vehicle: Neobee® oil or corn oil
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5-inch length, with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of this compound and vehicle. For example, to prepare a 10 mg/mL solution for a 20g mouse receiving a 100 mg/kg dose, you would need to administer 0.2 mL.
-
Weigh the this compound powder and place it into a suitable tube or vial.
-
Add the vehicle to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to suspend the powder.
-
Sonicate the mixture in a water bath sonicator for 10-15 minutes to aid in dissolution. The solution should become clear.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, continue vortexing and sonicating.
-
Draw the appropriate volume of the solution into a syringe fitted with a gavage needle.
-
Administer to the mouse following proper oral gavage technique to avoid aspiration. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Prepare the formulation fresh daily to ensure stability.
Protocol 2: Preparation of this compound-Containing Rodent Diet
Materials:
-
This compound powder
-
Powdered standard rodent chow
-
A binder such as corn starch (optional)
-
Water (if using a binder)
-
A food mixer or a mortar and pestle for small batches
-
Pellet maker or a method to form the diet into manageable portions
Procedure:
-
Determine the final concentration of this compound needed in the diet (e.g., 200 mg of this compound per kg of chow).
-
Weigh the appropriate amount of this compound.
-
To ensure homogenous mixing, use a geometric dilution method: a. Mix the weighed this compound with an equal amount of powdered chow. b. Add a larger portion of powdered chow (equivalent to the total mixture from the previous step) and mix thoroughly. c. Continue this process until all the powdered chow has been incorporated.
-
If preparing pellets, a binder may be needed. Mix a small amount of corn starch with the drug-diet mixture. Slowly add a minimal amount of water while mixing until a dough-like consistency is achieved.
-
Form the diet into pellets using a pellet maker or by hand.
-
Dry the pellets in a fume hood or a low-temperature oven until they are hard.
-
Store the medicated diet in airtight containers, protected from light, at 4°C.
-
It is often more reliable to have the diet prepared by a commercial vendor that specializes in custom research diets to ensure homogeneity and quality control.
Protocol 3: Assessment of Nrf2 Activation in Mouse Tissue via Western Blot
Materials:
-
Tissue samples (e.g., liver, brain)
-
Nuclear and cytoplasmic extraction buffers (commercial kits are recommended)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-NQO1, anti-HMOX1, anti-Lamin B1 (nuclear marker), anti-GAPDH or β-actin (cytoplasmic/loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Tissue Homogenization and Fractionation: a. Harvest tissues from control and this compound-treated mice and immediately snap-freeze in liquid nitrogen or process fresh. b. Homogenize the tissue in ice-cold lysis buffer. c. Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of a commercial kit.
-
Protein Quantification: a. Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or similar protein assay.
-
SDS-PAGE and Western Blot: a. Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. b. Separate the proteins by size on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer. b. Incubate the membrane with the primary antibody (e.g., anti-Nrf2, diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. b. For Nrf2 activation, expect an increase in the Nrf2 band in the nuclear fraction. For target gene upregulation, expect an increase in NQO1 and HMOX1 bands in the total cell lysate. Use Lamin B1 as a loading control for the nuclear fraction and GAPDH or β-actin for the cytoplasmic or total lysate.
Visualizations
This compound Signaling Pathway
Caption: Dual mechanism of this compound in activating the Nrf2 pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in vivo evaluation of this compound efficacy.
Troubleshooting Logic for Poor this compound Bioavailability
Caption: Troubleshooting workflow for addressing poor bioavailability.
References
- 1. Reporter protein complementation imaging assay to screen and study Nrf2 activators in cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing In Vivo Toxicity of CDDO-TFEA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Nrf2 activator, CDDO-TFEA (also known as RTA 408), in in vivo experimental settings. The information provided is intended to help anticipate and mitigate potential toxicities associated with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Signs of Fluid Retention and Edema
Question: My animals treated with this compound are showing signs of fluid retention, such as rapid weight gain and visible swelling (edema). What should I do?
Answer:
Fluid retention has been a notable concern with bardoxolone methyl, a structural analog of this compound. This effect is thought to be related to the modulation of the endothelin pathway in the kidneys, which can lead to sodium and water retention.[1][2][3]
Immediate Actions:
-
Record and Monitor: Immediately record the animal's weight and the severity of edema. Continue to monitor these parameters daily.
-
Assess Hydration Status: Check for signs of dehydration, which can sometimes accompany edema if fluid is shifting from the intravascular to the interstitial space. Signs include sunken eyes and loss of skin turgor.[4]
-
Reduce Dose or Discontinue Treatment: Consider reducing the dose of this compound or temporarily discontinuing treatment to observe if the symptoms resolve.
Troubleshooting and Mitigation Strategies:
-
Dose Optimization: If you are in the early stages of your experiments, it is crucial to perform a dose-response study to identify the minimum effective dose with the lowest toxicity.
-
Fluid and Electrolyte Monitoring: For long-term studies, it is advisable to monitor daily water intake and urine output. This can be achieved using metabolic cages. Also, periodic monitoring of serum electrolytes (sodium, potassium) is recommended.
-
Cardiovascular Monitoring: In more extensive preclinical safety studies, monitoring cardiovascular parameters such as blood pressure and heart rate can provide early indications of fluid overload.
Issue 2: Elevated Kidney Function Markers
Question: I have observed a significant increase in blood urea nitrogen (BUN) and/or serum creatinine in my this compound-treated animals. How should I interpret and address this?
Answer:
Elevations in BUN and creatinine are key indicators of impaired kidney function.[5] While Nrf2 activation is generally considered protective for the kidneys, high doses or off-target effects of this compound and its analogs could potentially lead to nephrotoxicity.
Immediate Actions:
-
Confirm the Findings: Repeat the blood chemistry analysis to confirm the elevated BUN and creatinine levels.
-
Urinalysis: If possible, collect urine to analyze for proteinuria, glucosuria, and the presence of casts, which can provide more specific information about the nature of the kidney damage.
-
Histopathology: If the study design allows for termination of a subset of animals, kidney tissue should be collected for histopathological examination to identify any structural damage.
Troubleshooting and Mitigation Strategies:
-
Dose Adjustment: A dose-dependent increase in these markers would suggest a direct toxic effect. Reducing the dose is the first step in mitigation.
-
Hydration: Ensure animals have free access to water, as dehydration can exacerbate kidney injury. In some cases, providing supplemental hydration with subcutaneous saline may be considered, but this should be done cautiously, especially if there are signs of fluid retention.
-
Avoid Co-administration of Nephrotoxic Agents: Be mindful of other compounds in your experimental protocol that may also have nephrotoxic potential.
Issue 3: Elevated Liver Enzymes
Question: My experimental animals show elevated levels of alanine aminotransferase (ALT) and/or aspartate aminotransferase (AST) after treatment with this compound. Is this a sign of liver damage?
Answer:
Elevations in ALT and AST are common biomarkers for liver injury. However, with Nrf2 activators like bardoxolone methyl, these elevations can sometimes be a result of the pharmacological induction of these enzymes rather than direct hepatotoxicity. It is crucial to differentiate between these two possibilities.
Immediate Actions:
-
Measure Other Liver Function Markers: To get a clearer picture, measure other markers of liver function, such as alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and total bilirubin. A significant elevation in bilirubin alongside ALT/AST increases is a stronger indicator of severe liver injury (Hy's Law).
-
Histopathology: Examination of liver tissue for signs of inflammation, necrosis, and steatosis is the most definitive way to assess for true hepatotoxicity.
Troubleshooting and Mitigation Strategies:
-
Dose-Response Evaluation: Assess if the enzyme elevations are dose-dependent. A sharp, dose-dependent increase is more indicative of toxicity.
-
Time-Course Monitoring: Monitor the enzyme levels over time. In some cases of pharmacological induction, the levels may plateau or even decrease with continued treatment.
-
Fractionated Dosing: If a high daily dose is being used, consider splitting it into two smaller doses to reduce peak plasma concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound toxicity?
A1: The primary toxicities associated with this compound and its analogs are thought to be extensions of their pharmacological activity and potential off-target effects. The main concerns are:
-
Fluid Retention and Cardiovascular Effects: This is linked to the modulation of the endothelin pathway in the kidneys, leading to sodium and water retention. This can increase the risk of heart failure, especially in subjects with pre-existing cardiovascular conditions.
-
Nephrotoxicity: At high doses, direct effects on renal tubules or alterations in renal hemodynamics could lead to kidney injury, indicated by increased BUN and creatinine.
-
Hepatotoxicity: While often a pharmacological effect of Nrf2 activation, significant elevations in liver enzymes (ALT, AST) can occur and should be investigated to rule out true liver damage.
Q2: How does this compound's mechanism of action relate to its potential toxicity?
A2: this compound has a dual mechanism of action, primarily as a potent activator of the Nrf2 pathway and an inhibitor of BACH1.
-
Nrf2 Activation: this compound binds to Keap1, preventing the degradation of Nrf2. Nrf2 then translocates to the nucleus and activates the expression of numerous antioxidant and cytoprotective genes. While this is the intended therapeutic effect, the induction of certain genes, such as those for ALT and AST, can complicate the interpretation of safety biomarkers.
-
BACH1 Inhibition: BACH1 is a transcriptional repressor of many Nrf2 target genes. By inhibiting BACH1, this compound further enhances the expression of these genes. The off-target effects of BACH1 inhibition are still being fully elucidated.
-
NF-κB Inhibition: Some studies suggest that related compounds can inhibit the pro-inflammatory NF-κB pathway, which is generally a beneficial effect but could have unintended consequences in certain contexts.
Q3: What preclinical monitoring is recommended for in vivo studies with this compound?
A3: A comprehensive monitoring plan should include:
-
Clinical Observations: Daily observation for signs of toxicity, including changes in activity, posture, grooming, and the presence of edema.
-
Body Weight: Measure body weight at least twice weekly, and daily if there are concerns about fluid retention or general health.
-
Fluid and Food Consumption: For longer-term studies, monitoring daily water and food intake can provide valuable information on the animal's overall health status.
-
Clinical Pathology:
-
Hematology: Periodic complete blood counts (CBC) can provide information on general health and potential inflammation.
-
Serum Chemistry: At minimum, monitor BUN, creatinine, ALT, and AST. Depending on the study, also consider ALP, GGT, total bilirubin, and electrolytes.
-
-
Urinalysis: If nephrotoxicity is a concern, collect urine to measure volume, specific gravity, protein, and glucose.
-
Histopathology: At the end of the study, or if animals are euthanized due to toxicity, collect and preserve key organs (kidney, liver, heart) for histopathological examination.
Q4: Are there any known drug-drug interactions to be aware of when using this compound in vivo?
A4: While specific drug-drug interaction studies with this compound in animal models are not widely published, researchers should be cautious when co-administering other compounds. Particular attention should be paid to:
-
Nephrotoxic Drugs: Avoid co-administration with other known nephrotoxic agents (e.g., cisplatin, certain NSAIDs) as this could potentiate kidney damage.
-
Hepatotoxic Drugs: Similarly, be cautious with other hepatotoxic compounds.
-
Diuretics: The effects of diuretics may be altered in the presence of this compound due to its impact on renal function and fluid balance.
Data Presentation
Table 1: Summary of Preclinical In Vivo Toxicity Findings for Bardoxolone Methyl (this compound Analog)
| Parameter | Animal Model | Dose Range | Key Findings | Reference(s) |
| Kidney Function | ||||
| Glomerular Filtration Rate (eGFR) | Patients with CKD | 25-75 mg/day | Significant increase in eGFR. | |
| Blood Urea Nitrogen (BUN) | Patients with CKD | 25-75 mg/day | Significant reduction in BUN. | |
| Serum Creatinine | Patients with CKD | 25-75 mg/day | Significant reduction in serum creatinine. | |
| Liver Function | ||||
| Alanine Aminotransferase (ALT) | Patients with CKD | 20 mg/day | Mean increase of ~14.6 U/L at week 4, which trended back towards baseline with continued treatment. A small number of patients had elevations >5x ULN. | |
| Aspartate Aminotransferase (AST) | Patients with CKD | 20 mg/day | Mean increase of ~5.6 U/L at week 4, with a similar trend to ALT. | |
| Gamma-Glutamyl Transferase (GGT) | Patients with CKD | 20 mg/day | Mean increase of ~39.2 U/L, peaking between weeks 4-12 before trending down. | |
| Cardiovascular | ||||
| Heart Failure Events | Patients with CKD | 20 mg/day | Increased incidence of heart failure events, particularly in patients with pre-existing risk factors, attributed to fluid overload. |
Experimental Protocols
Protocol 1: Monitoring Fluid Balance in Rodents
Objective: To quantitatively assess daily water intake and urine output to monitor for fluid retention.
Materials:
-
Metabolic cages designed for mice or rats
-
Graduated water bottles
-
Calibrated balance for weighing animals and water bottles
-
Urine collection tubes
Procedure:
-
Acclimation: Acclimate animals to the metabolic cages for at least 3 days prior to the start of the experiment to minimize stress-related changes in water consumption and urination.
-
Baseline Measurement: For 3 consecutive days before starting treatment, measure and record the following for each animal at the same time each day:
-
Body weight.
-
Weight of the water bottle to determine the volume of water consumed (24-hour intake).
-
Volume of urine collected in the collection tube.
-
-
Treatment Period:
-
Administer this compound as per the experimental design.
-
Continue to measure and record body weight, 24-hour water intake, and 24-hour urine output daily.
-
-
Data Analysis:
-
Calculate the daily fluid balance (Water Intake - Urine Output).
-
Compare the fluid balance and daily body weight changes between treatment and control groups. A consistent positive fluid balance accompanied by a rapid increase in body weight is indicative of fluid retention.
-
Protocol 2: Assessment of Renal and Hepatic Toxicity Markers
Objective: To collect blood samples for the analysis of key kidney and liver function biomarkers.
Materials:
-
Appropriate restraint device for the animal species.
-
Sterile needles (e.g., 25-26 gauge for rat saphenous vein).
-
Micro-collection tubes (with appropriate anticoagulant if plasma is required, or serum separator tubes).
-
Gauze and petroleum jelly.
-
Centrifuge.
-
Pipettes and storage tubes.
Procedure (using Rat Saphenous Vein as an example):
-
Preparation: Prepare and label all collection tubes. Ensure all materials are within reach.
-
Restraint: Securely restrain the rat, for example, using a towel wrap or a commercial restrainer, with one hind leg extended.
-
Site Preparation: Shave the area over the lateral saphenous vein. Wipe with 70% alcohol to visualize the vein. A thin layer of petroleum jelly can be applied to help the blood bead up.
-
Blood Collection:
-
Puncture the vein with a sterile needle.
-
Collect the blood droplets into a micro-collection tube.
-
Collect the required volume, being mindful of the maximum recommended blood collection volumes to avoid hypovolemia.
-
-
Post-Collection Care:
-
Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Return the animal to its cage and monitor for any signs of distress.
-
-
Sample Processing:
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000-3,000 x g for 15 minutes.
-
For plasma, centrifuge the anticoagulant-treated blood immediately.
-
Carefully collect the serum or plasma and transfer to a clean, labeled tube.
-
Store samples at -80°C until analysis for BUN, creatinine, ALT, AST, and other relevant markers.
-
Protocol 3: Liver and Kidney Histopathology
Objective: To prepare liver and kidney tissues for histological examination.
Materials:
-
Surgical tools for dissection.
-
10% neutral buffered formalin.
-
Cassettes for tissue processing.
-
Ethanol (graded series: 70%, 80%, 95%, 100%).
-
Xylene.
-
Paraffin wax.
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) stains.
Procedure:
-
Tissue Collection: At the time of euthanasia, carefully dissect the liver and kidneys.
-
Fixation:
-
Rinse the tissues gently with phosphate-buffered saline (PBS).
-
Place the tissues in a container with at least 10 times their volume of 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing:
-
Trim the fixed tissues to fit into labeled cassettes.
-
Dehydrate the tissues by passing them through a graded series of ethanol.
-
Clear the tissues with xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and float them onto glass slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
Dehydrate the stained sections and mount with a coverslip.
-
-
Analysis: A qualified pathologist should examine the slides microscopically for any pathological changes, such as inflammation, necrosis, apoptosis, fibrosis, and changes in cellular morphology in the liver and kidneys.
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: In vivo toxicity monitoring workflow.
References
- 1. newcastle.edu.au [newcastle.edu.au]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Bardoxolone Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent Fluid Regulation | Office of Research [bu.edu]
- 5. BUN and Creatinine - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing CDDO-TFEA Autofluorescence in Imaging
This guide provides troubleshooting protocols and frequently asked questions to help researchers, scientists, and drug development professionals manage the intrinsic fluorescence (autofluorescence) of CDDO-TFEA (also known as RTA 408) in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause autofluorescence?
A1: this compound (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide), also known as RTA 408, is a synthetic triterpenoid compound investigated for its anti-inflammatory and antioxidant properties.[1][2] Like many complex organic molecules with multiple ring structures and delocalized electrons, this compound has the potential to absorb light and re-emit it as fluorescence, a phenomenon known as autofluorescence. This intrinsic fluorescence can interfere with the detection of specific fluorescent labels used in imaging experiments.
Q2: In which spectral regions is this compound autofluorescence likely to be a problem?
A2: The exact excitation and emission spectra of this compound are not widely published. However, endogenous cellular fluorophores and similar complex molecules often fluoresce in the blue and green regions of the spectrum.[3][4] Therefore, it is prudent to assume that this compound autofluorescence will be most problematic when using fluorophores that excite in the UV-to-green range and emit in the blue-to-yellow range.
Q3: What are the primary sources of autofluorescence in a typical cell or tissue imaging experiment?
A3: Besides the compound of interest (this compound), several endogenous molecules contribute to background autofluorescence, including:
-
Metabolic cofactors: NADH and flavins (FAD) are major sources, particularly in mitochondria.[5]
-
Structural proteins: Collagen and elastin in the extracellular matrix fluoresce, mainly in the blue-green region.
-
Lipofuscin: These aggregates of oxidized proteins and lipids accumulate in aging cells and have a broad emission spectrum.
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.
Q4: How can I determine if the signal I'm seeing is from my fluorescent probe or from this compound autofluorescence?
A4: The best approach is to include proper controls in your experiment. An essential control is a sample treated with this compound but without any fluorescent labels. By imaging this sample using the same settings as your fully stained samples, you can directly visualize the intensity and spectral properties of the autofluorescence signal.
Troubleshooting Guide
This section provides a step-by-step guide to mitigate autofluorescence from this compound and other sources.
Step 1: Characterize the Autofluorescence
Before attempting to reduce autofluorescence, you must first understand its properties.
-
Action: Prepare a control sample with cells or tissue treated with this compound at the experimental concentration but without any fluorescent probes.
-
Procedure: Image this control sample using various excitation and emission filter sets to determine the spectral profile of the autofluorescence.
-
Expected Outcome: You will identify the excitation and emission wavelengths where the autofluorescence signal is strongest. This information is crucial for selecting appropriate fluorophores and imaging strategies.
Step 2: Optimize Your Imaging Protocol
Several adjustments to your experimental setup can help minimize the impact of autofluorescence.
-
Fluorophore Selection: Choose fluorophores that emit in the red or far-red regions of the spectrum (e.g., those with emission maxima > 600 nm), as cellular autofluorescence is typically weaker at these longer wavelengths.
-
Filter Selection: Use narrow bandpass emission filters to specifically collect the signal from your fluorophore of interest while excluding as much of the broad autofluorescence signal as possible.
-
Fixation Method: If fixation is required, consider alternatives to aldehyde-based fixatives, such as cold methanol or ethanol, which may induce less autofluorescence. If you must use aldehydes, minimize the fixation time and concentration.
Step 3: Implement Signal Processing and Subtraction Techniques
If optimization is insufficient, computational methods can help separate the desired signal from the background.
-
Background Subtraction: In its simplest form, you can acquire an image of a control (this compound-treated, unstained) sample and subtract this "autofluorescence" image from your experimental images. This requires highly consistent sample preparation and imaging conditions.
-
Spectral Unmixing: This is a more advanced and powerful technique available on many modern confocal and spectral imaging systems. It involves acquiring the full emission spectrum at each pixel and then using algorithms to separate the known spectra of your fluorophore(s) and the autofluorescence.
Step 4: Employ Quenching or Photobleaching Methods
In some cases, you can chemically or physically reduce the autofluorescence signal.
-
Chemical Quenching: Reagents like Sudan Black B can reduce lipofuscin-related autofluorescence. However, these should be tested carefully as they can also quench the signal from your fluorescent probes.
-
Photobleaching: Intentionally exposing the sample to high-intensity light before imaging can selectively destroy the autofluorescent molecules. The specific fluorophores you use are often more resistant to photobleaching than the endogenous sources of autofluorescence.
Data Presentation
Table 1: Common Sources of Autofluorescence and Spectral Considerations. This table provides a reference for the typical spectral properties of endogenous fluorophores. Use this information to select experimental fluorophores that minimize spectral overlap.
| Source of Autofluorescence | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| NADH/NADPH | ~340-360 | ~440-470 | Found throughout the cell, concentrated in mitochondria. |
| Flavins (FAD) | ~450 | ~520-540 | Primarily in mitochondria. |
| Collagen/Elastin | ~350-450 | ~420-520 | Extracellular matrix proteins. |
| Lipofuscin | Broad (350-500) | Broad (460-670) | Age-related pigment, accumulates in lysosomes. |
| Aldehyde Fixatives | Broad (350-450) | Broad (450-550) | Reaction products with amines and proteins. |
Disclaimer: The spectral properties listed are approximate and can vary based on the cellular environment. It is always best to empirically determine the autofluorescence spectrum for your specific sample and conditions.
Experimental Protocols
Protocol 1: Characterization of Autofluorescence Spectrum
-
Sample Preparation: Prepare three sets of samples:
-
A: Completely unstained and untreated cells/tissue.
-
B: Cells/tissue treated with this compound at the final experimental concentration.
-
C: Cells/tissue treated with this compound and stained with your fluorescent probe(s).
-
-
Imaging Setup: Use a confocal microscope with a spectral detector.
-
Acquisition: For sample B, perform a "lambda scan" (also known as a spectral scan or emission fingerprinting). Excite the sample sequentially with all available laser lines (e.g., 405 nm, 488 nm, 561 nm, 640 nm). For each excitation wavelength, collect the entire emission spectrum (e.g., from 410 nm to 750 nm in 5-10 nm steps).
-
Analysis: Plot the emission intensity versus wavelength for each excitation laser line. This will generate the emission spectra of the autofluorescence caused by this compound and the cells/tissue. This information can then be used to inform fluorophore choice or for spectral unmixing.
Protocol 2: Spectral Unmixing for Autofluorescence Removal
This protocol assumes you have a spectral confocal microscope and appropriate software.
-
Acquire Reference Spectra (Signature Files):
-
Image a control sample treated only with this compound (as in Protocol 1) to acquire the "autofluorescence" spectrum.
-
Image separate samples, each stained with only one of the fluorescent probes you will be using in your experiment, to acquire the spectrum for each probe.
-
Save these spectra in the software's spectral library.
-
-
Acquire Experimental Image: Image your fully stained experimental sample (treated with this compound and all fluorescent probes) in spectral mode, collecting the full emission spectrum at each pixel.
-
Perform Unmixing: Use the software's linear unmixing algorithm. Provide the reference spectra you collected in step 1 as inputs. The algorithm will then calculate the contribution of each known spectrum (your probes and the autofluorescence) to the total signal in each pixel, generating separate images for each channel, with the autofluorescence signal isolated or removed.
Protocol 3: Pre-Imaging Photobleaching
-
Sample Preparation: Mount your this compound-treated, fixed, and stained sample on the microscope.
-
Identify Region of Interest: Locate the area you wish to image.
-
Photobleach: Expose the sample to broad-spectrum, high-intensity light from the microscope's fluorescence lamp (e.g., using a DAPI or FITC filter cube with the shutter open) for a period ranging from 30 seconds to several minutes. The optimal duration needs to be determined empirically; it should be long enough to reduce autofluorescence but not so long that it significantly damages your specific fluorescent probe.
-
Image Acquisition: Immediately after photobleaching, switch to your standard imaging settings (using lower laser power and faster scanning) to acquire your data. Compare the signal-to-background ratio with a non-bleached control area to assess the effectiveness.
Visualizations
Signaling Pathway and Workflow Diagrams
References
- 1. RTA 408, A Novel Synthetic Triterpenoid with Broad Anticancer and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
Technical Support Center: Overcoming Resistance to CDDO-TFEA in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with the Nrf2 activator, CDDO-TFEA (also known as RTA 408). This resource is designed to help you navigate experimental hurdles and effectively investigate mechanisms of resistance.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Cell Viability and Dose-Response Assays
Consistent and reproducible cell viability data is crucial for determining the efficacy of this compound and identifying resistance.
Table 1: Troubleshooting Common Issues in this compound Cell Viability Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Inaccurate drug dilution: Errors in preparing the serial dilutions of this compound. | 1. Ensure the cell suspension is homogenous before and during plating. Use reverse pipetting techniques. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Prepare fresh serial dilutions for each experiment. Verify stock solution concentration. |
| Inconsistent or non-sigmoidal dose-response curve | 1. Incorrect concentration range: The tested concentrations are too high or too low to capture the full dose-response. 2. Drug instability: this compound may degrade in the culture medium over the incubation period. 3. Cell line heterogeneity: The cancer cell population may have varying sensitivities to this compound. | 1. Perform a preliminary experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal range for your cell line. 2. Check the stability of this compound in your specific culture medium and experimental conditions. Consider shorter incubation times if instability is suspected. 3. If possible, use a clonally selected cell line. Be aware that heterogeneity can be a factor in primary tumor-derived cells. |
| No significant decrease in cell viability, even at high concentrations | 1. Intrinsic or acquired resistance: The cancer cell line may have inherent or developed resistance to this compound. 2. Sub-optimal incubation time: The duration of drug exposure may be insufficient to induce cell death. 3. Compound inactivity: The this compound stock may be degraded or inactive. | 1. Investigate potential resistance mechanisms (see Section II: FAQs). Consider using a sensitive control cell line for comparison. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.[1] 3. Test the activity of your this compound stock on a known sensitive cell line. |
Western Blot Analysis of Nrf2 and BACH1
Analyzing the nuclear translocation of Nrf2 and the levels of BACH1 is key to understanding the cellular response to this compound.
Table 2: Troubleshooting Western Blot for Nrf2 and BACH1
| Problem | Potential Cause | Recommended Solution |
| Weak or no Nrf2 signal in nuclear extracts after this compound treatment | 1. Sub-optimal treatment time: The time point for maximal Nrf2 nuclear translocation may have been missed. 2. Inefficient nuclear fractionation: Contamination of the nuclear fraction with cytoplasmic proteins. 3. Poor antibody quality: The Nrf2 antibody may have low affinity or be non-specific. | 1. Perform a time-course experiment (e.g., 1, 3, 6, 16 hours) to determine the peak of Nrf2 nuclear accumulation.[2] 2. Verify the purity of your nuclear and cytoplasmic fractions using specific markers (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic). 3. Use a well-validated Nrf2 antibody. Include a positive control (e.g., cells treated with another known Nrf2 activator like sulforaphane). |
| No change in BACH1 levels after this compound treatment | 1. Incorrect time point: The effect of this compound on BACH1 levels can be transient. 2. Cell-type specific effects: The regulation of BACH1 by this compound may vary between different cell lines. 3. Antibody issues: The BACH1 antibody may not be performing optimally. | 1. Analyze BACH1 levels at earlier time points (e.g., 3-6 hours) as the reduction can be maximal within this window.[3] 2. Be aware that the effect on total BACH1 levels might be less pronounced in some cell lines compared to the effect on its nuclear localization.[2] 3. Use a validated BACH1 antibody and include appropriate controls. |
| High background on the western blot | 1. Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. 2. Antibody concentration too high: Using too much primary or secondary antibody can lead to high background. 3. Inadequate washing: Insufficient washing can leave behind unbound antibodies. | 1. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phosphoproteins). 2. Titrate your primary and secondary antibodies to determine the optimal concentration. 3. Increase the number and duration of washes. Add a detergent like Tween-20 to your wash buffer. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding resistance to this compound.
Q1: What are the primary mechanisms of action for this compound in cancer cells?
A1: this compound has a dual mechanism of action. It is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway and an inhibitor of BACH1 (BTB and CNC homology 1).[2]
-
Nrf2 Activation: Under normal conditions, Nrf2 is kept at low levels by its negative regulator, KEAP1. This compound reacts with cysteine residues on KEAP1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating a battery of cytoprotective and antioxidant enzymes.
-
BACH1 Inhibition: BACH1 is a transcriptional repressor that also binds to AREs, competing with Nrf2 and suppressing the expression of antioxidant genes like heme oxygenase-1 (HMOX1). This compound promotes the nuclear exclusion of BACH1, thereby relieving its repressive effects and further enhancing the expression of Nrf2 target genes.
Q2: My cancer cell line is resistant to this compound. What are the potential mechanisms of resistance?
A2: Resistance to this compound can be either intrinsic (pre-existing) or acquired.
-
Constitutive Nrf2 Activation: Some cancer cells have mutations in KEAP1 or NRF2 genes, leading to the constant activation of the Nrf2 pathway. In such cases, the cells are already in a state of high antioxidant capacity, which may render them less sensitive to further Nrf2 activation by this compound.
-
Alterations in BACH1 Regulation: Although less studied, alterations that lead to the overexpression or stabilization of nuclear BACH1 could potentially counteract the effects of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of Pro-survival Pathways: Upregulation of alternative pro-survival signaling pathways, such as PI3K/Akt or NF-κB, can compensate for the cytotoxic effects of this compound.
Q3: How can I experimentally determine if my resistant cells have a hyperactive Nrf2 pathway?
A3: You can assess the basal activity of the Nrf2 pathway in your resistant cell line compared to its sensitive parental counterpart using the following methods:
-
Western Blot: Measure the basal protein levels of Nrf2 in nuclear extracts and the expression of Nrf2 target genes (e.g., NQO1, HO-1, GCLC) in whole-cell lysates. Higher basal levels in the resistant line would indicate constitutive activation.
-
qRT-PCR: Analyze the basal mRNA levels of Nrf2 target genes.
-
Reporter Assays: Use a luciferase reporter construct containing an ARE promoter element to quantify the transcriptional activity of Nrf2.
Q4: Can long-term treatment with this compound induce acquired resistance?
A4: While specific studies on acquired resistance to this compound are limited, it is plausible based on the mechanisms of action of other Nrf2 activators. Prolonged exposure to an Nrf2 activator could select for a subpopulation of cells with genetic or epigenetic alterations that lead to constitutive Nrf2 activation or upregulation of other resistance mechanisms.
III. Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol for Generating this compound-Resistant Cancer Cell Lines
This protocol describes a method for developing acquired resistance to this compound through continuous exposure.
Materials:
-
Parental cancer cell line of interest
-
This compound (high-purity)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line after 48 or 72 hours of treatment.
-
Initiate Resistance Induction: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
-
Monitor and Passage: Continuously monitor the cells for signs of toxicity and proliferation. Passage the cells as they reach 70-80% confluency.
-
Repeat Dose Escalation: Continue the stepwise increase in this compound concentration. It is advisable to cryopreserve cells at each new concentration level.
-
Establish the Resistant Line: Once the cells are able to proliferate in a medium containing a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), maintain the culture at this concentration for several passages to ensure a stable resistant phenotype.
-
Confirm Resistance: Perform a new dose-response assay to determine the IC50 of the newly generated resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the development of resistance.
Protocol for Western Blotting with Nuclear and Cytoplasmic Fractionation
This protocol allows for the analysis of Nrf2 nuclear translocation and BACH1 levels in response to this compound treatment.
Materials:
-
This compound-treated and control cells
-
Ice-cold PBS
-
Hypotonic lysis buffer
-
Nuclear extraction buffer
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
-
Primary antibodies (Nrf2, BACH1, Lamin B1, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Lysis and Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer with protease and phosphatase inhibitors.
-
Incubate on ice for 15-20 minutes to allow cells to swell.
-
Lyse the cells by passing the suspension through a narrow-gauge needle or using a Dounce homogenizer.
-
Centrifuge at a low speed (e.g., 700 x g) for 5 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant, which contains the cytoplasmic fraction.
-
-
Nuclear Protein Extraction:
-
Wash the nuclear pellet with hypotonic lysis buffer.
-
Resuspend the pellet in nuclear extraction buffer with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, BACH1, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
IV. Data Presentation
Table 3: Representative IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ewing's Sarcoma Cell Lines | Ewing's Sarcoma | 85-170 | |
| Neuroblastoma Cell Lines | Neuroblastoma | 85-170 | |
| GBM8401 | Glioblastoma Multiforme | Varies with incubation time |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and incubation time.
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: Workflow for generating and analyzing this compound resistant cells.
References
- 1. Frontiers | Induction of Mitosis Delay and Apoptosis by this compound in Glioblastoma Multiforme [frontiersin.org]
- 2. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sketchviz.com [sketchviz.com]
Validation & Comparative
A Head-to-Head Battle of Synthetic Triterpenoids: CDDO-TFEA vs. CDDO in Efficacy
In the landscape of therapeutic drug development, particularly for diseases rooted in oxidative stress and inflammation, synthetic oleanane triterpenoids have emerged as promising candidates. Among these, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its derivatives have been the subject of extensive research. This guide provides a detailed comparison of the efficacy of two prominent CDDO derivatives: CDDO-trifluoroethyl amide (CDDO-TFEA) and CDDO-methyl ester (CDDO-Me), also known as Bardoxolone methyl. This comparison is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on their mechanisms of action, potency, and supporting experimental data.
A key differentiator between these molecules lies in their dual-action mechanism. While both this compound and CDDO-Me are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses, they also exhibit inhibitory activity against BTB and CNC homology 1 (BACH1), a transcriptional repressor of the antioxidant enzyme Heme Oxygenase 1 (HMOX1).[1][2] The parent compound, CDDO, primarily functions as an Nrf2 activator and lacks this significant BACH1 inhibitory effect.[2] This dual inhibition of KEAP1 (an Nrf2 repressor) and BACH1 by this compound and CDDO-Me is believed to be the reason for their significantly higher potency in inducing cytoprotective genes like HMOX1 compared to CDDO alone.
Quantitative Comparison of Efficacy
Table 1: Comparison of Potency in HMOX1 and AKR1B10 Induction
| Compound | Cell Line | Target Gene | Fold Induction vs. Control (at 100 nM) | Relative Potency | Source |
| CDDO-Me | HaCaT | HMOX1 | ~12-fold higher than CDDO | More Potent | |
| This compound | HaCaT | HMOX1 | ~14-fold higher than CDDO | Most Potent | |
| CDDO | HaCaT | HMOX1 | Baseline for comparison | - | |
| CDDO-Me | HaCaT | AKR1B10 | Similar to CDDO and this compound | Equally Potent | |
| This compound | HaCaT | AKR1B10 | Similar to CDDO and CDDO-Me | Equally Potent | |
| CDDO | HaCaT | AKR1B10 | Baseline for comparison | - |
Table 2: Qualitative Comparison of BACH1 Inhibition
| Compound | Effect on Nuclear BACH1 Levels | Relative Potency | Source |
| This compound | Strong Reduction | High | |
| CDDO-Me | Strong Reduction | High | |
| CDDO | No significant reduction | Low/None |
Signaling Pathways and Mechanism of Action
The differential efficacy of this compound and CDDO-Me compared to CDDO can be attributed to their distinct interactions with the Nrf2 and BACH1 signaling pathways.
References
Unveiling the Neuroprotective Potential of CDDO-TFEA: A Comparative Analysis
For Immediate Release
A deep dive into the neuroprotective effects of CDDO-TFEA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide), this guide offers a comparative analysis with other synthetic triterpenoids, CDDO-EA (ethyl amide) and CDDO-MA (methyl amide or Bardoxolone Methyl). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current experimental data and methodologies in the field of neurodegenerative disease research.
The relentless progression of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Huntington's Disease (HD), Parkinson's Disease (PD), and Alzheimer's Disease (AD) necessitates the exploration of novel therapeutic strategies. One promising avenue of research focuses on the activation of the endogenous antioxidant response. Synthetic triterpenoids, including this compound, have emerged as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular defense against oxidative stress and inflammation. This guide synthesizes findings from preclinical studies to validate and compare the neuroprotective efficacy of this compound.
Mechanism of Action: The Nrf2/ARE Signaling Pathway
This compound and its analogs exert their neuroprotective effects primarily through the activation of the Nrf2/Antioxidant Response Element (ARE) signaling pathway.[1][2][3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[1] There, it binds to the ARE in the promoter region of numerous target genes, initiating the transcription of a wide array of antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This orchestrated response helps to mitigate oxidative damage and inflammation, key pathological features of many neurodegenerative disorders. Recent studies also suggest that some CDDO derivatives, including this compound, can induce the expression of protective genes like HMOX1 independently of Nrf2, through the inhibition of BACH1, another transcription factor.
Comparative Efficacy in Preclinical Models
Studies in various animal models of neurodegenerative diseases have demonstrated the therapeutic potential of this compound and its analogs. The following tables summarize key quantitative data from these studies.
Amyotrophic Lateral Sclerosis (ALS) - G93A SOD1 Mouse Model
| Compound | Treatment Onset | Effect on Motor Performance | Effect on Survival | Nrf2 Activation | Reference |
| This compound | Presymptomatic (30 days) | Significantly enhanced | Extended survival | Upregulated Nrf2 expression and nuclear translocation in spinal cord neurons | |
| This compound | Symptomatic | Slowed disease progression | - | - | |
| CDDO-EA | Presymptomatic (30 days) | Significantly enhanced | Extended survival | Upregulated Nrf2 expression and nuclear translocation in spinal cord neurons | |
| CDDO-EA | Symptomatic | Slowed disease progression | - | - |
Huntington's Disease (HD) - N171-82Q Mouse Model
| Compound | Dose | Effect on Motor Impairment | Effect on Longevity | Effect on Striatal Atrophy | Reference |
| This compound | 100mg/kg, 200mg/kg, 400mg/kg diet | Improved | Increased survival by 12.9%, 18.7%, and 14.2% respectively | Attenuated | |
| CDDO-EA | 100mg/kg, 200mg/kg, 400mg/kg diet | Improved | Significantly improved survival | Attenuated |
Other Neurodegenerative Disease Models
| Compound | Disease Model | Key Neuroprotective Effects | Reference |
| CDDO-MA | Parkinson's Disease (MPTP model) | Protected against loss of striatal dopamine and tyrosine hydroxylase immunoreactive neurons | |
| CDDO-MA | Huntington's Disease (3-NP model) | Rescued against striatal lesions and reduced oxidative damage markers | |
| This compound | Stroke (Ischemia model) | Improved sensorimotor function, learning, and memory; reduced brain tissue loss | |
| CDDO-EA | Stroke (Ischemia model) | Alleviated ischemic injury and promoted M2 microglia/macrophage polarization |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the cited studies.
Western Blotting for Nrf2 Activation
Objective: To quantify the expression levels of Nrf2 and its downstream target proteins (e.g., HO-1, NQO1) in cell or tissue lysates.
Methodology:
-
Protein Extraction: Tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Immunocytochemistry for Nrf2 Nuclear Translocation
Objective: To visualize the subcellular localization of Nrf2 and determine its translocation from the cytoplasm to the nucleus upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound or a vehicle control.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking: Non-specific binding sites are blocked with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against Nrf2.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Coverslips are mounted on slides and imaged using a fluorescence or confocal microscope. The colocalization of Nrf2 (green fluorescence) and DAPI (blue fluorescence) indicates nuclear translocation.
Rotarod Test for Motor Coordination in Mice
Objective: To assess motor coordination and balance in mouse models of neurodegenerative diseases.
Methodology:
-
Apparatus: A standard rotarod apparatus with a rotating rod is used.
-
Acclimation and Training: Mice are acclimated to the testing room and trained on the rotarod at a constant low speed for a set period over several days.
-
Testing Protocol: The test is typically performed with an accelerating protocol, where the speed of the rod gradually increases (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: The latency to fall from the rod is recorded for each mouse over multiple trials.
-
Analysis: The average latency to fall is calculated and compared between treatment and control groups. A longer latency indicates better motor coordination.
Conclusion
The available preclinical evidence strongly supports the neuroprotective effects of this compound, primarily mediated through the activation of the Nrf2 signaling pathway. Comparative studies with other synthetic triterpenoids like CDDO-EA and CDDO-MA indicate a class effect, although subtle differences in efficacy and brain bioavailability may exist. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of Nrf2 activators as a potential therapeutic strategy for a range of devastating neurodegenerative diseases. Future clinical trials will be crucial to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Optimal methods to characterize the G93A mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.6. NRF2 nuclear translocation by immunofluorescence and western blotting [bio-protocol.org]
- 3. Western blot assay [bio-protocol.org]
- 4. SOD1-G93A Transgenic ALS Mouse Model - Neurology CRO - InnoSer [innoserlaboratories.com]
A Head-to-Head Comparison of CDDO-TFEA and Sulforaphane in Nrf2 Activation
For researchers, scientists, and professionals in drug development, the quest for potent and specific activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is of paramount importance. This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, and its activation holds therapeutic promise for a multitude of diseases. This guide provides an in-depth, objective comparison of two prominent Nrf2 activators: the synthetic triterpenoid CDDO-TFEA and the naturally occurring isothiocyanate, sulforaphane.
This comparison delves into their mechanisms of action, potency, and target gene activation, supported by experimental data to aid in the informed selection of compounds for research and development.
Mechanism of Action: A Tale of Two Strategies
Both this compound and sulforaphane activate the Nrf2 pathway by disrupting the interaction between Nrf2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1] By interfering with this process, both compounds allow Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.
Sulforaphane accomplishes this through the covalent modification of specific cysteine residues on Keap1, with cysteine 151 being a key target.[1] This modification induces a conformational change in Keap1, liberating Nrf2.
This compound (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl)trifluoroethylamide) , a derivative of the synthetic oleanane triterpenoid CDDO, also targets Keap1 to stabilize Nrf2. However, a crucial distinction lies in its dual-action mechanism. In addition to Keap1 inhibition, this compound and its analogue CDDO-Me also inhibit the transcriptional repressor BACH1 .[2][3][4] BACH1 normally represses the expression of certain Nrf2 target genes, most notably heme oxygenase-1 (HMOX1). By inhibiting BACH1, this compound removes this repressive brake, leading to a more robust induction of HMOX1. This dual mechanism contributes to the high potency of this compound in inducing specific target genes.
Quantitative Comparison of Nrf2 Activation
The potency of Nrf2 activators is a critical parameter for their therapeutic application. The following table summarizes available quantitative data for this compound and sulforaphane.
| Parameter | This compound | Sulforaphane | Reference |
| Potency (vs. Sulforaphane) | More potent (Bardoxolone, a related CDDO derivative, is 2-5 times more potent than sulforaphane in NRF2 activation) | - | |
| Nrf2 Target Gene Induction | Potent inducer, especially of HMOX1 due to dual Keap1/BACH1 inhibition | Potent inducer of a broad range of Nrf2 target genes |
Nrf2 Target Gene Induction Profile
The induction of downstream target genes is the ultimate measure of Nrf2 pathway activation. Both this compound and sulforaphane have been shown to upregulate a suite of cytoprotective genes.
| Target Gene | This compound | Sulforaphane | References |
| HMOX1 (Heme Oxygenase 1) | Very strong induction | Strong induction | |
| NQO1 (NAD(P)H Quinone Dehydrogenase 1) | Strong induction | Strong induction | |
| GCLC/GCLM (Glutamate-Cysteine Ligase) | Induction | Induction | |
| GSTs (Glutathione S-Transferases) | Induction | Induction |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
ARE-Luciferase Reporter Assay
This assay is a standard method for quantifying Nrf2 transcriptional activity.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HepG2, AREc32) in 96-well plates.
-
Transfect cells with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) upstream of a minimal promoter. A constitutively expressing Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound or sulforaphane. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
qPCR is used to measure the mRNA expression levels of Nrf2 target genes.
-
Cell Culture and Treatment:
-
Plate cells (e.g., primary hepatocytes, keratinocytes) and treat with this compound, sulforaphane, or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable kit.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
-
qPCR:
-
Perform qPCR using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
Western Blotting for Nuclear Nrf2 Accumulation
This technique is used to visualize and quantify the translocation of Nrf2 to the nucleus.
-
Cell Culture and Treatment:
-
Treat cells with this compound, sulforaphane, or vehicle control for a short duration (e.g., 1-4 hours).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from the nuclear extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Nrf2 and a loading control for the nuclear fraction (e.g., Lamin B1, PCNA).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize the Nrf2 signal to the loading control.
-
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dual Power of CDDO-TFEA: A Comparative Guide to its Effects Across Diverse Cell Types
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of therapeutic compounds is paramount. This guide provides a comprehensive cross-validation of the effects of CDDO-TFEA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl)-[2-(trifluoromethyl)phenyl]amide), a promising synthetic triterpenoid, in various cell types. We delve into its dual inhibitory action on KEAP1 and BACH1, offering a comparative analysis with its parent compound, CDDO, and other Nrf2 activators.
This compound has emerged as a potent modulator of cellular stress response pathways, demonstrating significant therapeutic potential in preclinical models of neurodegenerative diseases, cancer, and inflammatory conditions.[1][2][3] Its unique mechanism of action, which distinguishes it from other Nrf2 activators, lies in its ability to not only activate the Nrf2 antioxidant response but also to inhibit the transcriptional repressor BACH1.[1][4] This dual activity leads to a more robust induction of cytoprotective genes, particularly heme oxygenase-1 (HMOX1).
Comparative Efficacy of this compound: A Quantitative Overview
The following tables summarize the differential effects of this compound and related compounds on key molecular targets and downstream gene expression in various human and murine cell lines.
Table 1: Effect of CDDO Derivatives on BACH1 and NRF2 Protein Levels and Target Gene Expression
| Cell Line | Compound (Concentration) | Change in Nuclear BACH1 | Change in Cytoplasmic BACH1 | NRF2 Stabilization | HMOX1 mRNA Induction (fold change vs. control) | AKR1B10 mRNA Induction (fold change vs. control) |
| HaCaT (Human Keratinocytes) | This compound (100 nM) | Decrease | Increase | Yes | High | Similar to CDDO |
| CDDO-Me (100 nM) | Decrease | Increase | Yes | High | Similar to CDDO | |
| CDDO (100 nM) | No significant change | No significant change | Yes | Moderate | Similar to this compound | |
| A549 (Human Lung Cancer) | This compound (100 nM) | Decrease | Increase | - | Potent Induction | - |
| CDDO-Me (100 nM) | Decrease | Increase | - | Potent Induction | - | |
| H1299 (Human Lung Cancer) | This compound (100 nM) | Decrease | Increase | - | Potent Induction | - |
| CDDO-Me (100 nM) | Decrease | Increase | - | Potent Induction | - | |
| HK2 (Human Kidney) | This compound (100 nM) | Decrease | Increase | Yes | Potent Induction | Similar to CDDO |
| CDDO-Me (100 nM) | Decrease | Increase | Yes | Potent Induction | Similar to CDDO | |
| CDDO (100 nM) | No significant change | - | Yes | Weak Induction | Similar to this compound | |
| LX2 (Human Hepatic Stellate) | This compound (100 nM) | Decrease | Increase | - | Potent Induction | - |
| CDDO-Me (100 nM) | Decrease | Increase | - | Potent Induction | - | |
| NSC-34 (Mouse Motor Neuron-like) | This compound (300 nM) | - | - | Increase & Nuclear Translocation | Upregulation | - |
Table 2: Anti-Invasive Effects of this compound in Lung Cancer Cells
| Cell Line | Treatment (Concentration) | Effect on Cell Invasion | Dependence on NRF2 | Dependence on BACH1 |
| A549 (WT) | This compound (100 nM) | Impaired Invasion | Independent | Dependent |
| A549 (WT) | CDDO-Me (100 nM) | Impaired Invasion | Independent | Dependent |
| A549 (WT) | CDDO (100 nM) | Inactive | - | - |
| A549 (BACH1-KO) | This compound (100 nM) | No significant difference from control | - | - |
The Dual Signaling Pathway of this compound
This compound's mechanism of action involves the modulation of two key transcription factors: NRF2 and BACH1. The following diagram illustrates this dual regulatory pathway.
Caption: this compound's dual mechanism of action.
Experimental Protocols
The data presented in this guide are based on the following key experimental methodologies.
1. Cell Culture and Treatments:
-
Cell Lines: HaCaT (human keratinocytes), A549, H1299 (human lung carcinoma), HK2 (human immortalized proximal tubular kidney cells), LX2 (human hepatic stellate cells), and NSC-34 (murine motor neuron-like cells) were cultured in appropriate media (e.g., DMEM or RPMI) supplemented with 10% FBS at 37°C and 5% CO2.
-
Treatments: Cells were treated with this compound, CDDO-Me, or CDDO at specified concentrations (typically 100 nM for in vitro studies) or with DMSO as a vehicle control. Treatment durations varied from 1 to 16 hours depending on the experiment.
2. Subcellular Fractionation and Western Blotting:
-
Protocol: To analyze the subcellular localization of proteins, cells were harvested and subjected to fractionation to separate nuclear and cytosolic extracts.
-
Analysis: Protein levels of BACH1, NRF2, and loading controls (e.g., LAMIN for nuclear fraction, TUBULIN for cytoplasmic fraction) were determined by Western blotting using specific primary and secondary antibodies.
3. Gene Expression Analysis (RT-qPCR):
-
Protocol: Total RNA was extracted from treated and control cells, and reverse transcribed to cDNA.
-
Analysis: The mRNA levels of target genes such as HMOX1 and AKR1B10 were quantified using real-time quantitative PCR (RT-qPCR), with a housekeeping gene (e.g., HPRT1) used for normalization.
4. Cell Invasion Assay:
-
Protocol: The invasive potential of cancer cells was assessed using Transwell inserts with a Matrigel-coated membrane.
-
Analysis: Cells that invaded through the Matrigel were stained and counted to determine the extent of invasion following treatment with the compounds.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a typical workflow for investigating the cellular effects of this compound.
Caption: A generalized experimental workflow.
Conclusion and Future Directions
The cross-validation of this compound's effects across a range of cell types consistently highlights its unique dual-action mechanism. By both activating the NRF2 pathway and inhibiting the transcriptional repressor BACH1, this compound elicits a more potent and potentially more therapeutically beneficial response compared to its parent compound CDDO and other Nrf2 activators that lack BACH1 inhibitory activity. The relative contribution of NRF2 activation and BACH1 inhibition to the overall cellular outcome appears to be context-dependent, with BACH1 inhibition playing a crucial role in the anti-invasive properties in cancer cells and NRF2 activation being central to its neuroprotective effects.
Further research should continue to explore the effects of this compound in a wider array of cell types and in more complex in vivo models to fully elucidate its therapeutic potential. The development of compounds with tailored activity towards either NRF2 or BACH1, or with varying ratios of dual inhibition, will be instrumental in fine-tuning therapeutic strategies for a multitude of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Induction of Mitosis Delay and Apoptosis by this compound in Glioblastoma Multiforme [frontiersin.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Analysis of the Bioavailability of CDDO-TFEA and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide (CDDO-TFEA) and its key analogs, including bardoxolone methyl (CDDO-Me) and CDDO-ethyl amide (CDDO-EA). The following sections present a comprehensive overview of their pharmacokinetic properties, supported by experimental data, to inform research and development in this area.
Enhanced Brain Bioavailability: A Key Differentiator
A critical aspect of the bioavailability of these compounds, particularly for neurological applications, is their ability to penetrate the blood-brain barrier. Studies have demonstrated that modifications to the parent compound, CDDO, significantly enhance brain tissue distribution.
In a study utilizing a transgenic mouse model of Huntington's disease, this compound and CDDO-EA exhibited superior brain concentrations compared to other analogs like CDDO-methyl amide (CDDO-MA).[1] Long-term administration in this model further revealed that this compound achieves higher concentrations in the brain than CDDO-EA, highlighting its potential for treating neurodegenerative diseases.[2] this compound is a trifluoroethyl amide derivative of CDDO, a modification that enhances its ability to cross the blood-brain barrier.[3][4]
Quantitative Comparison of Brain and Tissue Concentrations
The following table summarizes the available quantitative data on the tissue concentrations of this compound from a preclinical study. This data underscores its ability to achieve significant levels in both peripheral and central nervous system tissues.
| Compound | Diet Concentration | Tissue | Concentration (nmoles/kg ± SD) | Brain to Skeletal Muscle Ratio |
| This compound | 100 mg/kg | Skeletal Muscle | 1,012.4 ± 56.8 | - |
| This compound | 200 mg/kg | Skeletal Muscle | 1,008.7 ± 173.5 | 1:5.27 |
| This compound | 400 mg/kg | Skeletal Muscle | 1,126.7 ± 202.7 | - |
Data from a long-term feeding study in a transgenic mouse model of Huntington's disease.
Pharmacokinetic Profile of Bardoxolone Methyl (CDDO-Me)
Human pharmacokinetic data for bardoxolone methyl reveals a complex absorption and distribution profile.
| Parameter | Value | Dose |
| Time to Maximum Plasma Concentration (Tmax) | 4.1 ± 3.4 hours | 900 mg |
| Terminal Phase Half-life (t1/2) | 39 ± 20 hours | 900 mg |
| Absorption Characteristics | Slow and saturable | - |
| Dose Proportionality | Nonlinear at high doses | > 20 mg |
| Food Effect | Total exposure unchanged | 20 mg |
Data from Phase I clinical trials in human subjects.
Experimental Protocols
Determination of Brain and Tissue Concentrations in Mice
This protocol outlines the general steps for quantifying the concentration of this compound and its analogs in brain and other tissues.
-
Animal Dosing: The compounds are administered to mice, typically through dietary inclusion for chronic studies, at specified concentrations (e.g., 100, 200, 400 mg/kg of diet).
-
Tissue Collection: At the end of the study period, mice are euthanized, and tissues of interest (e.g., brain, skeletal muscle) are collected.
-
Tissue Homogenization: A known weight of the tissue (e.g., 0.4 g) is homogenized in a suitable buffer, such as phosphate-buffered saline (PBS), to create a uniform mixture.
-
Protein Precipitation: A simple and rapid protein precipitation method is used for sample cleanup. An organic solvent, such as methanol or acetonitrile, is added to the tissue homogenate to precipitate proteins. An internal standard is also added at this stage for accurate quantification.
-
Centrifugation: The mixture is centrifuged at high speed (e.g., 12,000 g for 5 minutes) to pellet the precipitated proteins.
-
Supernatant Collection and Evaporation: The clear supernatant containing the analyte is carefully collected and dried, for example, under a stream of nitrogen.
-
Reconstitution and Analysis: The dried residue is reconstituted in a solvent mixture compatible with the analytical instrumentation (e.g., 50% acetonitrile) and then injected into a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system for separation and quantification.
Signaling Pathways
This compound and its analogs exert their therapeutic effects primarily through the modulation of the Keap1-Nrf2 and BACH1 signaling pathways. These compounds are potent activators of the Nrf2 pathway, a master regulator of the antioxidant response. More recently, it has been discovered that this compound and CDDO-Me are also dual inhibitors of BACH1, a transcriptional repressor of antioxidant genes.
Keap1-Nrf2 Signaling Pathway Activation
Under basal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound and its analogs, being electrophilic, react with cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, preventing it from binding to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.
BACH1 Inhibition
In addition to activating Nrf2, this compound and CDDO-Me also inhibit BACH1, a transcriptional repressor of genes such as heme oxygenase-1 (HMOX1), which is also an Nrf2 target. The mechanism of BACH1 inhibition is novel and involves the promotion of its nuclear exclusion, leading to its accumulation in the cytoplasm where it is inactive. This dual action of activating a transcriptional activator (Nrf2) and inhibiting a transcriptional repressor (BACH1) of the same target genes results in a more potent and sustained antioxidant and anti-inflammatory response compared to compounds that only act on the Nrf2 pathway.
References
- 1. dovepress.com [dovepress.com]
- 2. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of CDDO-TFEA for the Nrf2 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethylamide (CDDO-TFEA) with other common nuclear factor erythroid 2-related factor 2 (Nrf2) pathway activators. The data presented herein validates the specificity of this compound and highlights its unique dual-acting mechanism that distinguishes it from other compounds in its class.
Unveiling a Dual Inhibitor: this compound's Distinct Mechanism
This compound is a synthetic triterpenoid that potently activates the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. While initially characterized as a canonical Nrf2 activator through the inhibition of its primary negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), recent evidence has unveiled a second, crucial mechanism of action.[1][2][3][4][5] this compound, along with its methyl ester analog CDDO-Me, also functions as an inhibitor of BACH1, a transcriptional repressor of Nrf2 target genes. This dual inhibition of both KEAP1 and BACH1 results in a more robust and sustained activation of the Nrf2 pathway, setting it apart from its parent compound, CDDO, and other activators like sulforaphane (SFN).
The inhibition of BACH1 by this compound is noteworthy as it occurs through a novel mechanism that promotes the nuclear exclusion of BACH1, leading to its accumulation in the cytoplasm. Importantly, this effect on BACH1 has been demonstrated to be independent of Nrf2, showcasing a distinct and specific activity of this compound. This dual-action provides a rationale for the enhanced potency of this compound in inducing the expression of Nrf2 target genes, particularly heme oxygenase-1 (HMOX1).
Comparative Performance Data
The following tables summarize the comparative performance of this compound against other Nrf2 activators based on experimental data.
Table 1: Induction of Nrf2 Target Genes
| Compound | Target Gene | Cell Line | Concentration | Fold Induction (mRNA) | Citation |
| This compound | HMOX1 | HaCaT | 100 nM | Potent Induction | |
| This compound | AKR1B10 | HaCaT | 100 nM | Potent Induction | |
| CDDO-Me | HMOX1 | HaCaT | 100 nM | Potent Induction | |
| CDDO-Me | AKR1B10 | HaCaT | 100 nM | Potent Induction | |
| CDDO | HMOX1 | HaCaT | 100 nM | Weak Induction | |
| CDDO | AKR1B10 | HaCaT | 100 nM | Potent Induction | |
| Sulforaphane (SFN) | HMOX1 | HaCaT | 5 µM | Weak Induction | |
| Sulforaphane (SFN) | AKR1B10 | HaCaT | 5 µM | Potent Induction | |
| TBE-31 | HMOX1 | HaCaT | 100 nM | Weak Induction | |
| TBE-31 | AKR1B10 | HaCaT | 100 nM | Potent Induction |
Table 2: Effect on BACH1 and Nrf2 Protein Levels
| Compound | Effect on BACH1 | Effect on Nrf2 | Cell Line | Citation |
| This compound | Reduces nuclear levels, promotes cytoplasmic accumulation | Stabilizes | HaCaT, A549 | |
| CDDO-Me | Reduces nuclear levels, promotes cytoplasmic accumulation | Stabilizes | HaCaT, A549 | |
| CDDO | No significant effect | Stabilizes | HaCaT |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Nrf2 signaling pathway and points of intervention by this compound.
Caption: General experimental workflow for validating Nrf2 pathway activation.
Caption: Logical diagram of this compound's dual-action mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of Nrf2 activators (e.g., this compound, CDDO, SFN at 100 nM or 5 µM) or DMSO as a vehicle control for the desired time period (e.g., 16 hours).
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR Reaction: Prepare the qPCR reaction mixture using a SYBR Green or TaqMan-based master mix. Use primers specific for the target genes (e.g., HMOX1, AKR1B10) and a housekeeping gene for normalization (e.g., HPRT1).
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.
Western Blotting for Protein Level Analysis
-
Cell Lysis: After treatment as described above, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, BACH1, KEAP1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Cell Viability Assay (Alamar Blue)
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the test compounds for the desired duration (e.g., 48 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent (resazurin) to each well, typically at 10% of the culture volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence of the reduced product, resorufin, using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
This compound demonstrates a unique and specific mechanism of action by dually targeting both KEAP1 and BACH1. This dual inhibition leads to a more potent and sustained activation of the Nrf2 pathway compared to conventional Nrf2 activators that solely act on KEAP1. The Nrf2-independent inhibition of the transcriptional repressor BACH1 is a key differentiator that underlies the superior efficacy of this compound in upregulating cytoprotective genes like HMOX1. These findings provide a strong rationale for the continued investigation and development of this compound as a therapeutic agent in diseases where robust Nrf2 activation is beneficial.
References
- 1. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Comparative Analysis of Gene Expression Profiles: CDDO-TFEA vs. Alternative Nrf2 Activators
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the gene expression profiles induced by the synthetic triterpenoid CDDO-TFEA and other prominent Nrf2 activators, namely Bardoxolone methyl (CDDO-Me) and Sulforaphane. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of activating the Nrf2 signaling pathway.
Introduction to this compound and Nrf2 Activation
This compound (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide) is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a master regulator of the cellular antioxidant and anti-inflammatory response. Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets Nrf2 for proteasomal degradation. Electrophilic compounds like this compound react with cysteine residues on KEAP1, disrupting the KEAP1-Nrf2 interaction and leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of cytoprotective genes.
A key distinguishing feature of this compound and its structural analog, Bardoxolone methyl (CDDO-Me), is their dual mechanism of action. In addition to inhibiting KEAP1, they also inhibit BTB and CNC homology 1 (BACH1), a transcriptional repressor of many Nrf2 target genes, including heme oxygenase-1 (HMOX1).[3][4][5] This dual inhibition leads to a more robust induction of specific target genes compared to Nrf2 activators that only target KEAP1.
Comparative Gene Expression Analysis
The following tables summarize the differential gene expression of selected Nrf2 target genes upon treatment with this compound, Bardoxolone methyl, and Sulforaphane in various in vitro models. It is important to note that the experimental conditions (cell lines, concentrations, treatment times) may vary between studies, which can influence the magnitude of gene expression changes.
| Gene | This compound | Bardoxolone methyl (CDDO-Me) | Sulforaphane |
| Cell Line | HaCaT keratinocytes | HaCaT keratinocytes | Human Prostate Cancer Cells (LNCaP, PC-3) |
| Concentration | 100 nM | 100 nM | 15 µM |
| Time | 16 hours | 16 hours | 24 hours |
| HMOX1 | ~14-fold increase | ~12-fold increase | Upregulated |
| AKR1B10 | Similar induction to CDDO-Me | Similar induction to this compound | Not Reported |
| NQO1 | Upregulated (qualitative) | Upregulated | Upregulated |
| GCLC | Upregulated (qualitative) | Upregulated (qualitative) | Upregulated |
| GCLM | Upregulated (qualitative) | Upregulated (qualitative) | Upregulated |
Table 1: Comparative Gene Expression Changes Induced by Nrf2 Activators. This table summarizes the fold change or qualitative change in the expression of key Nrf2 target genes following treatment with this compound, Bardoxolone methyl, and Sulforaphane. Data is synthesized from multiple sources.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and the process of a comparative gene expression study, the following diagrams are provided.
Caption: KEAP1-Nrf2-BACH1 Signaling Pathway and the dual inhibitory action of this compound.
Caption: A generalized experimental workflow for comparative gene expression analysis of Nrf2 activators.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the comparative analysis.
Cell Culture and Treatment
-
Cell Lines: HaCaT (human keratinocyte), LNCaP, or PC-3 (human prostate cancer) cell lines are commonly used.
-
Culture Conditions: Cells are maintained in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For gene expression analysis, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the Nrf2 activator at the desired concentration (e.g., 100 nM for this compound and CDDO-Me, 15 µM for Sulforaphane) or a vehicle control (e.g., DMSO). Cells are then incubated for a specified period (e.g., 16 or 24 hours).
Total RNA Isolation
-
Lysis: After treatment, the cell culture medium is aspirated, and cells are washed with ice-cold phosphate-buffered saline (PBS). Total RNA is then extracted using a TRIzol-based method or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Homogenization: The cell lysate is homogenized by passing it through a pipette several times.
-
Phase Separation: Chloroform is added to the homogenate, and the mixture is centrifuged to separate it into aqueous and organic phases.
-
RNA Precipitation: The upper aqueous phase containing the RNA is transferred to a new tube, and RNA is precipitated by adding isopropanol.
-
Washing and Resuspension: The RNA pellet is washed with 75% ethanol, air-dried, and resuspended in RNase-free water.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system and a SYBR Green or TaqMan-based assay. The reaction mixture typically contains cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH, ACTB) used as an internal control for normalization.
Gene Expression Analysis by Microarray
-
RNA Quality Control: The integrity and purity of the isolated RNA are assessed using a bioanalyzer and spectrophotometer.
-
Labeling and Hybridization: The RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5). The labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes.
-
Scanning and Data Extraction: After hybridization and washing, the microarray is scanned to detect the fluorescent signals. The signal intensities are then quantified using specialized software.
-
Data Analysis: The raw data is normalized to remove technical variations. Statistical analysis is then performed to identify differentially expressed genes between the treatment and control groups.
Gene Expression Analysis by RNA-Seq
-
Library Preparation: An RNA-seq library is prepared from the total RNA. This typically involves rRNA depletion or poly(A) selection, RNA fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads are subjected to quality control. The reads are then aligned to a reference genome, and the number of reads mapping to each gene is counted to determine its expression level. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment.
Conclusion
This compound stands out as a potent Nrf2 activator with a dual mechanism of action that also involves the inhibition of the transcriptional repressor BACH1. This leads to a particularly strong induction of key cytoprotective genes like HMOX1. While direct comparative high-throughput sequencing data is limited, the available evidence suggests that this compound and its analog Bardoxolone methyl offer a distinct and potentially more robust activation of a subset of Nrf2 target genes compared to other activators like sulforaphane. Further head-to-head transcriptomic studies are warranted to fully elucidate the unique gene expression signatures of these compounds and to guide their therapeutic development.
References
- 1. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of CDDO-TFEA
Essential guidelines for the safe handling and disposal of the synthetic triterpenoid CDDO-TFEA, ensuring the protection of laboratory personnel and environmental integrity.
Researchers and drug development professionals handling this compound must adhere to stringent safety and disposal protocols due to its potential hazards. This synthetic triterpenoid, while a potent Nrf2 activator with therapeutic potential, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following procedures is critical for minimizing risk and ensuring responsible waste management.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This includes:
-
Eye Protection: Safety goggles with side-shields are necessary to prevent accidental eye contact[1].
-
Hand Protection: Wear protective gloves to avoid skin contact[1].
-
Skin and Body Protection: Impervious clothing should be worn to protect the skin[1].
-
Respiratory Protection: Use a suitable respirator, especially when handling the compound in powder form, to avoid inhalation[1].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust and aerosols. An accessible safety shower and eyewash station are essential in the event of accidental exposure.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent accidental release.
| Storage Condition | Temperature | Duration |
| Powder | -20°C | 2 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| In Solvent (e.g., DMSO) at 4°C | 4°C | 2 weeks |
Data sourced from DC Chemicals and MedChemExpress datasheets.
This compound is stable under recommended storage conditions but is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of the contents and container to an approved waste disposal plant .
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused product, empty containers, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, must be segregated from general laboratory waste.
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.
-
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and contaminated solids in a sealed, leak-proof container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Spillage: In case of a spill, collect the spillage for disposal. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. This area should be cool and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, researchers can handle and dispose of this compound in a manner that is safe for themselves and the environment, reinforcing a culture of safety and responsibility in the laboratory.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for CDDO-TFEA
Researchers and drug development professionals working with the synthetic triterpenoid CDDO-TFEA (also known as RTA 404) must adhere to stringent safety protocols to mitigate potential hazards.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this potent compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | To be used when there is a risk of inhaling dust or aerosols. |
This data is synthesized from the this compound safety data sheet.[4]
Standard Operating Procedure for Handling this compound
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Workflow for Safe Handling of this compound:
Caption: This diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Key Experimental Protocols and Disposal Plan
Handling Precautions:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Wash hands and skin thoroughly after handling the compound.
-
Avoid direct contact with the substance. In case of accidental contact with eyes, immediately flush with copious amounts of water and seek medical attention.
-
If swallowed, call a poison center or doctor immediately.
Storage:
-
This compound powder should be stored at -20°C.
-
If dissolved in a solvent, it should be stored at -80°C.
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
Disposal Plan:
-
All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.
-
The safety data sheet specifies that the contents and container should be disposed of at an approved waste disposal plant.
-
Avoid releasing the substance into the environment, as it is very toxic to aquatic life. Collect any spillage to prevent environmental contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
